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  • Product: 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester
  • CAS: 1035897-59-6

Core Science & Biosynthesis

Foundational

Synthesis of Methyl 3-Oxo-1-phenylcyclobutanecarboxylate: A Comprehensive Technical Guide

Abstract Methyl 3-oxo-1-phenylcyclobutanecarboxylate (CAS: 1035897-59-6)[1][2] is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex spirocycles, kinase inhibitors, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 3-oxo-1-phenylcyclobutanecarboxylate (CAS: 1035897-59-6)[1][2] is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex spirocycles, kinase inhibitors, and other active pharmaceutical ingredients (APIs)[3]. This whitepaper details a robust, scalable, and self-validating two-step synthetic protocol that circumvents the hazards of traditional ketene-based cycloadditions, ensuring high yield and purity for drug development applications.

Retrosynthetic Analysis & Route Selection

Historically, 3-oxocyclobutanecarboxylates were synthesized via the [2+2] cycloaddition of ketenes with acrylates[4]. However, this approach is plagued by the high toxicity of ketene gas, the instability of intermediates, and poor regioselectivity. An alternative approach using 1,3-dichloroacetone directly with enolates often fails due to the haloketone's propensity to undergo Favorskii rearrangements under strongly basic conditions.

To ensure high E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) standards in process chemistry, we propose a highly controlled two-step sequence:

  • [3+1] Cycloalkylation: Double deprotonation of methyl 2-phenylacetate followed by bis-alkylation with 3-chloro-2-(chloromethyl)prop-1-ene (methallyl dichloride)[5].

  • Oxidative Cleavage: A Johnson-Lemieux-type oxidation using catalytic ruthenium trichloride (RuCl3) and stoichiometric sodium periodate (NaIO4) to cleave the exocyclic double bond, yielding the target cyclobutanone[6][7].

Route SM Methyl 2-phenylacetate + Methallyl dichloride INT Methyl 3-methylene-1-phenyl- cyclobutane-1-carboxylate SM->INT NaH, DMF 0 °C to RT [3+1] Cycloalkylation PROD Methyl 3-oxo-1-phenyl- cyclobutane-1-carboxylate INT->PROD RuCl3, NaIO4 DCM/MeCN/H2O Oxidative Cleavage

Figure 1: Two-step scalable synthetic route to methyl 3-oxo-1-phenylcyclobutanecarboxylate.

Mechanistic Rationale & Causality

Step 1: Cycloalkylation Causality

The use of sodium hydride (NaH) ensures the complete and irreversible generation of the enolate. Methallyl dichloride acts as a highly efficient 1,3-dielectrophile. The rigid geometry of the resulting 3-methylenecyclobutane intermediate provides a stable, isolable compound that is immune to the base-catalyzed ring-opening or rearrangement reactions that plague direct cyclobutanone syntheses[5].

Step 2: Oxidative Cleavage Causality

The RuCl3/NaIO4 system is chosen over ozonolysis to avoid the accumulation of explosive ozonides, making it suitable for scale-up[7]. The biphasic solvent system (DCM/MeCN/H2O) is critical to the self-validating nature of this protocol:

  • MeCN coordinates to the ruthenium species, preventing the precipitation of inactive RuO2 complexes[7].

  • H2O solubilizes the NaIO4, facilitating the continuous regeneration of the active RuO4 catalyst.

  • DCM keeps the organic substrate in solution, allowing the reaction to occur efficiently at the phase boundary.

Mechanism RuO4 RuO4 (Active Catalyst) Ester Ruthenate(VI) Ester Intermediate RuO4->Ester [3+2] Cycloaddition Alkene Exocyclic Alkene Alkene->Ester RuO2 RuO2 (Reduced Catalyst) Ester->RuO2 C-C Bond Cleavage Product 3-Oxocyclobutane + Formaldehyde Ester->Product Product Release RuO2->RuO4 Oxidation NaIO4 NaIO4 (Terminal Oxidant) NaIO4->RuO2 O-transfer

Figure 2: Catalytic cycle of the RuO4-mediated oxidative cleavage of the exocyclic alkene.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Methyl 3-methylene-1-phenylcyclobutane-1-carboxylate
  • Preparation: Purge a dry, three-necked round-bottom flask with argon. Add a 60% dispersion of NaH in mineral oil (2.2 equiv) and anhydrous DMF (10 mL/g of substrate). Cool the suspension to 0 °C using an ice-water bath.

  • Enolate Formation: Add methyl 2-phenylacetate (1.0 equiv) dropwise over 30 minutes. Causality: Slow addition controls the exothermic deprotonation and regulates hydrogen gas evolution, preventing solvent bumping. Stir for an additional 30 minutes at 0 °C.

  • Cycloalkylation: Add 3-chloro-2-(chloromethyl)prop-1-ene (1.1 equiv) dropwise[5]. Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours.

  • Workup: Quench the reaction carefully with cold saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers thoroughly with water and brine to remove residual DMF.

  • Purification: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc, 95:5) to isolate the intermediate as a pale yellow oil.

Protocol B: Synthesis of Methyl 3-oxo-1-phenylcyclobutane-1-carboxylate
  • Solvent Preparation: Dissolve the intermediate from Protocol A (1.0 equiv) in a solvent mixture of DCM, MeCN, and H2O (ratio 2:2:3, 15 mL/mmol)[7].

  • Catalyst Addition: Add RuCl3 hydrate (0.03 equiv) to the biphasic mixture. The solution will immediately turn dark brown, indicating the formation of active ruthenium species.

  • Oxidation: Add solid NaIO4 (4.0 equiv) in small portions over 1 hour, maintaining the internal temperature below 30 °C using a ambient water bath. Causality: The oxidative cleavage is highly exothermic; controlling the temperature prevents the over-oxidation of the phenyl ring and degradation of the cyclobutanone core[6][7].

  • Completion & Quench: Stir for 2-4 hours until TLC indicates complete consumption of the starting material. Quench by adding saturated aqueous Na2S2O3 (10 mL/mmol). Causality: Thiosulfate rapidly reduces unreacted NaIO4 and active RuO4, preventing post-workup degradation and ensuring safe disposal.

  • Isolation: Filter the biphasic mixture through a pad of Celite to remove black RuO2 precipitates[6]. Separate the organic layer, extract the aqueous layer with DCM, dry over Na2SO4, and concentrate. Purify via chromatography to yield the target compound[2].

Quantitative Data & Reaction Parameters

ParameterStep 1: CycloalkylationStep 2: Oxidative Cleavage
Reagents SM, NaH, Methallyl dichlorideIntermediate, RuCl3, NaIO4
Solvent System Anhydrous DMFDCM / MeCN / H2O (2:2:3)
Temperature 0 °C to 25 °C10 °C to 30 °C
Reaction Time 12 - 16 hours2 - 4 hours
Expected Yield 75 - 85%80 - 90%
Critical Control Point Control of H2 gas evolutionExotherm control (< 30 °C)

Analytical Characterization

To validate the structural integrity of Methyl 3-oxo-1-phenylcyclobutane-1-carboxylate[8]:

  • 1H NMR (400 MHz, CDCl3): Expected characteristic signals include a singlet for the methoxy group (~3.70 ppm), a multiplet for the aromatic protons (7.20–7.40 ppm), and two distinct doublets of doublets (AB system) for the cyclobutane methylene protons (~3.40 and 3.90 ppm). This splitting pattern arises due to the diastereotopic nature of the ring protons adjacent to the chiral center.

  • 13C NMR (100 MHz, CDCl3): Key diagnostic resonances appear at ~205 ppm (ketone carbonyl) and ~173 ppm (ester carbonyl).

  • Mass Spectrometry (ESI-MS): m/z calculated for C12H12O3[M+H]+: 205.08; found: 205.10.

References

  • NBInno. "Understanding 3-Oxocyclobutanecarboxylic Acid: Properties, Synthesis, and Applications". NBInno. URL: [Link]

  • Pigou, P. E., & Schiesser, C. H. "Convenient route to 1,3-disubstituted cyclobutanes. An inexpensive synthesis of 3-oxocyclobutanecarboxylic acid". The Journal of Organic Chemistry (1988). URL:[Link]

  • WIPO Patent WO2020197991A1. "Bridged tricyclic carbamoylpyridone compounds and their pharmaceutical use". Google Patents.
  • ACS Publications. "Discovery of Reldesemtiv, a Fast Skeletal Muscle Troponin Activator for the Treatment of Impaired Muscle Function". Journal of Medicinal Chemistry (2021). URL:[Link]

Sources

Exploratory

3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester Authored for Researchers, Scientists, and Drug Development Professionals Abstract The precise structural...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure Elucidation of 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise structural determination of synthetic intermediates is a cornerstone of modern drug discovery and chemical development. This guide provides a comprehensive, technically-grounded walkthrough for the structural elucidation of 3-oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester, a substituted β-keto ester featuring a strained cyclobutane ring. As a senior application scientist, my objective is not merely to present data but to illuminate the scientific rationale behind the multi-technique analytical approach, combining Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This document details the causality behind experimental choices, outlines self-validating protocols, and synthesizes the data to arrive at an unambiguous structural confirmation.

Introduction: The Analytical Challenge

3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester (MW: 204.22 g/mol ) is a molecule of interest due to its combination of a reactive β-keto ester system and a phenyl-substituted four-membered ring. Such scaffolds are valuable in medicinal chemistry for accessing novel chemical space. However, the very features that make it synthetically useful—the strained ring and multiple functional groups—demand a rigorous and synergistic analytical approach for confirmation. The potential for keto-enol tautomerism, though often less significant in β-keto esters than in β-diketones, must also be considered as it can complicate spectroscopic data.[1] This guide will demonstrate how orthogonal analytical techniques provide complementary information, leading to a confident structural assignment.

Synthesis and Purification: Ensuring Analytical Integrity

A robust structural elucidation begins with a pure sample. While various synthetic routes exist for cyclobutane derivatives, a common approach involves the cyclization of a linear precursor. For the title compound, a plausible synthesis is the base-mediated Dieckmann-type condensation of a corresponding adipate derivative, followed by purification.

Experimental Protocol: Flash Column Chromatography
  • Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a glass column.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried powder onto the top of the column bed.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the mobile phase to elute the target compound.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ester.

The integrity of the final structure is contingent on the purity of the analyte. This purification step is critical to prevent misleading signals from synthetic byproducts.

Spectroscopic Analysis: A Multi-Faceted Approach

The core of the elucidation process relies on the application of three primary spectroscopic methods. Each provides a unique piece of the structural puzzle.

cluster_0 Elucidation Workflow Pure Sample Pure Sample IR IR Spectroscopy (Functional Groups) Pure Sample->IR Orthogonal Analysis NMR NMR Spectroscopy (C-H Framework) Pure Sample->NMR Orthogonal Analysis MS Mass Spectrometry (Molecular Weight & Formula) Pure Sample->MS Orthogonal Analysis Structure Confirmed Structure IR->Structure Data Synthesis NMR->Structure Data Synthesis MS->Structure Data Synthesis

Caption: The overall workflow for structure elucidation.

Infrared (IR) Spectroscopy: Functional Group Identification

Causality: IR spectroscopy is the initial, rapid assessment to confirm the presence of key functional groups.[2] The vibrational frequencies of bonds act as fingerprints for the carbonyls of the ketone and ester, the aromatic ring, and the aliphatic backbone.

  • Instrument Setup: Perform a background scan on the clean ATR crystal to account for atmospheric H₂O and CO₂.[2]

  • Sample Application: Place a small drop of the purified liquid sample (or a small amount of the solid) directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to enhance the signal-to-noise ratio.[2]

  • Data Processing: The instrument software automatically ratios the sample scan against the background to generate the final transmittance or absorbance spectrum.

The IR spectrum provides clear evidence for the primary functional moieties within the molecule.

Vibrational ModeExpected Frequency (cm⁻¹)Rationale
C=O Stretch (Ester)~1735-1745The ester carbonyl typically absorbs at a higher frequency than a simple ketone.[3]
C=O Stretch (Ketone)~1717-1720Characteristic absorption for a cyclic ketone. The combination with the ester C=O often appears as a strong doublet.[3][4]
Aromatic C=C Stretch~1600, 1450-1500These bands confirm the presence of the phenyl ring.
C-O Stretch (Ester)~1300-1150A strong, broad absorption characteristic of the C-O single bond stretch in esters.[3]
Sp² C-H Stretch (Aromatic)> 3000Confirms aromatic C-H bonds.
Sp³ C-H Stretch (Aliphatic)< 3000Confirms the C-H bonds of the cyclobutane ring and methyl group.

The presence of two distinct, strong carbonyl absorptions in the 1700-1750 cm⁻¹ region is a critical self-validating feature for a β-keto ester structure.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Causality: NMR is the most powerful tool for this analysis, providing unambiguous information on the connectivity and chemical environment of every proton and carbon atom.[1] For a complex, stereochemically rich molecule like this, both 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments are essential.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1]

  • ¹H NMR Acquisition: Acquire the spectrum on a spectrometer operating at 400 MHz or higher to achieve good signal dispersion.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to observe a single peak for each unique carbon atom.[2]

  • 2D NMR Acquisition (Optional but Recommended): Perform COSY and HSQC experiments to establish H-H and C-H correlations, respectively.

cluster_1 NMR Data Correlation H_NMR ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H_NMR->COSY HSQC HSQC (C-H Connectivity) H_NMR->HSQC C_NMR ¹³C NMR (Carbon Backbone) C_NMR->HSQC Structure_Confirm Final Assignment COSY->Structure_Confirm Correlate Data HSQC->Structure_Confirm Correlate Data

Caption: Logical flow for correlating multi-dimensional NMR data.

¹H NMR Spectrum: The proton NMR spectrum reveals the number of different proton environments and their neighboring protons.

ProtonsExpected δ (ppm)MultiplicityIntegrationRationale
Aromatic (C₆H₅)7.20 - 7.40Multiplet (m)5HTypical chemical shift for protons on a monosubstituted benzene ring.
Methoxy (OCH₃)~3.75Singlet (s)3HEster methyl groups are deshielded by the adjacent oxygen and appear as a singlet.
Cyclobutane CH₂2.80 - 3.60Multiplets (m)4HThe two methylene groups are diastereotopic and adjacent to electron-withdrawing groups, shifting them downfield. They will appear as complex multiplets due to geminal and vicinal coupling.

¹³C NMR Spectrum: The carbon spectrum confirms the carbon count and the nature of each carbon atom (quaternary, CH, CH₂, CH₃).

CarbonExpected δ (ppm)Rationale
C=O (Ketone)~205Ketone carbonyls are highly deshielded and appear far downfield.[5]
C=O (Ester)~172Ester carbonyls are typically found in this region.[5]
C-ipso (Aromatic)~138The aromatic carbon directly attached to the cyclobutane ring.
C-ortho, C-meta, C-para126 - 129Characteristic shifts for the remaining carbons of the phenyl ring.
C1 (Quaternary)~65The sp³ quaternary carbon is significantly deshielded by both the phenyl and ester groups.
OCH₃~53Typical shift for a methyl ester carbon.
CH₂ (Cyclobutane)45 - 55The two methylene carbons of the cyclobutane ring. They may be resolved as two distinct signals.

The combination of ¹H and ¹³C NMR provides a robust map of the molecule's framework. 2D NMR experiments like HSQC would definitively link each proton multiplet to its corresponding carbon signal, validating the assignments.[6]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Causality: Mass spectrometry provides two crucial pieces of information: the exact molecular weight (via the molecular ion peak) and structural clues from the fragmentation pattern. Cyclobutane derivatives are known to exhibit characteristic ring cleavage patterns upon electron impact.[7][8]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

  • Ionization: Bombard the sample with high-energy electrons (~70 eV) to induce ionization and fragmentation.

  • Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate the mass spectrum.

  • Molecular Ion (M⁺•): A peak at m/z = 204 is expected, corresponding to the molecular weight of C₁₂H₁₂O₃. The presence of this peak confirms the molecular formula.

  • Key Fragmentation Pathways:

    • Loss of Methoxy Radical: [M - •OCH₃]⁺ at m/z = 173.

    • Loss of Carbomethoxy Group: [M - •COOCH₃]⁺ at m/z = 145.

    • Ring Cleavage: Cyclobutane rings characteristically fragment via cleavage into two ethylene units or related pathways.[7][9] Expect significant peaks corresponding to fragments like [C₆H₅-C(COOCH₃)=CH₂]⁺• (m/z = 162) or [C₆H₅-C=C=O]⁺• (m/z = 116) resulting from complex rearrangements and cleavage.

    • Phenyl Group Fragments: The presence of a phenyl group often leads to peaks at m/z = 105 ([C₆H₅CO]⁺) and m/z = 77 ([C₆H₅]⁺).

The fragmentation pattern serves as a final validation, ensuring the proposed connectivity of the atoms is consistent with established mass spectral behavior.

Conclusion: A Synthesized and Self-Validated Structural Assignment

The structural elucidation of 3-oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester is achieved through a logical, multi-technique workflow. IR spectroscopy confirms the presence of the required ketone, ester, and aromatic functional groups. High-resolution NMR spectroscopy provides the definitive carbon-hydrogen framework, detailing the precise chemical environment and connectivity of each atom. Finally, mass spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. The convergence of data from these orthogonal techniques provides a self-validating system, leading to the unambiguous confirmation of the molecular structure.

References

  • Infrared Spectroscopy. University of Colorado Boulder. Available from: [Link]

  • Bak, D. A., & Conrow, K. (1966). Mass Spectra of Certain Cyclobutanecarboxylates. The Journal of Organic Chemistry, 31(11), 3608-3611. Available from: [Link]

  • Mass spectra of sila-cyclobutane and -cyclobutene derivatives. Journal of the Chemical Society, Dalton Transactions. (1973). Available from: [Link]

  • Mass spectra of a number of isomeric derivatives of cyclobutane and cyclohexene of molecular formula C,HI6. Journal of the Chemical Society B: Physical Organic. (1968). Available from: [Link]

  • Structure elucidation of plumerubradins A–C: Correlations between 1H NMR signal patterns and structural information of [2+2]-type cyclobutane derivatives. Reddit. Available from: [Link]

  • Mass spectra of isomers. Part II. Electron-impact-induced isomerisation of some derivatives of cyclobutane. Journal of the Chemical Society B: Physical Organic. (1969). Available from: [Link]

  • The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society. (1952). Available from: [Link]

  • Structure Elucidation and Assignment of 1H and 13C Spectra of the New Fused Cyclob. Spectroscopy Letters. (1998). Available from: [Link]

  • Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. Available from: [Link]

  • mass spectrum of cyclobutane C4H8 fragmentation pattern. Doc Brown's Chemistry. Available from: [Link]

  • Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. European Biophysics Journal. (1987). Available from: [Link]

  • Electronic Supplementary Material (ESI) for Chemical Science. Royal Society of Chemistry. Available from: [Link]

  • Structure elucidation of plumerubradins A–C: Correlations between 1H NMR signal patterns and structural information of [2+2]-type cyclobutane derivatives. ResearchGate. Available from: [Link]

  • Mastering β-keto esters. ResearchGate. Available from: [Link]

  • 13C NMR Chemical Shift Table. Available from: [Link]

Sources

Foundational

1H NMR and 13C NMR of 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester

High-Resolution 1 H and 13 C NMR Elucidation of 3-Oxo-1-phenyl-cyclobutanecarboxylic Acid Methyl Ester: A Structural and Mechanistic Guide Executive Summary In modern medicinal chemistry and drug development, highly func...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution 1 H and 13 C NMR Elucidation of 3-Oxo-1-phenyl-cyclobutanecarboxylic Acid Methyl Ester: A Structural and Mechanistic Guide

Executive Summary

In modern medicinal chemistry and drug development, highly functionalized cyclobutanes serve as critical rigid scaffolds for optimizing pharmacokinetic properties and spatial pharmacophore arrangement. 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester (CAS: 1035897-59-6) is a prime example of such a building block[1]. Accurate structural verification of this molecule requires a deep understanding of its nuclear magnetic resonance (NMR) behavior, which is heavily influenced by ring strain, symmetry, and anisotropic deshielding.

This technical guide provides an authoritative, causality-driven analysis of the 1 H and 13 C NMR spectral features of this compound, establishing a self-validating framework for researchers to interpret complex cyclobutanone spin systems.

Molecular Architecture & Symmetry Logic

To accurately interpret the NMR spectra of 3-oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester, one must first analyze its three-dimensional architecture. The cyclobutane ring is substituted at the C1 position with a phenyl group and a methyl ester, and at the C3 position with a ketone.

Crucially, the molecule possesses a Cs​ plane of symmetry that bisects the C1 and C3 carbons. This symmetry plane dictates the magnetic equivalence of the two methylene groups (C2 and C4). However, the C1 carbon is a pseudo-asymmetric center; the top face of the ring (bearing the phenyl group) is electronically and sterically distinct from the bottom face (bearing the ester). Consequently, the two protons attached to C2 (and identically on C4) are diastereotopic and will resonate at different frequencies, coupling to each other to form an AB spin system.

SymmetryLogic C1 C1 (Quaternary) Stereocenter C2 C2 (CH2) C1->C2 C4 C4 (CH2) C1->C4 C3 C3 (Ketone) sp2 Hybridized C2->C3 C2_H Diastereotopic Protons Ha & Hb (AB System) C2->C2_H C4->C3 C4_H Diastereotopic Protons Ha & Hb (AB System) C4->C4_H Sym Cs Plane of Symmetry Sym->C1 Sym->C3 C2_H->C4_H Equivalent by Symmetry

Logical mapping of the Cs symmetry plane and resulting diastereotopic AB spin systems.

1 H NMR Spectral Analysis & Causality

The proton NMR spectrum of this compound is defined by the absence of vicinal coupling ( 3J ) within the ring, as the adjacent C1 and C3 carbons are quaternary. Instead, the spectrum is dominated by a pronounced geminal coupling ( 2J ).

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
Phenyl (Ar-H)7.30 - 7.45Multiplet (m)5H-Aromatic protons
Methoxy (-OCH 3​ )3.70Singlet (s)3H-Ester methyl group
C2/C4 ( Hb​ )3.85Doublet (d)2H 2J≈17.5 Ring CH 2​ (cis to ester)
C2/C4 ( Ha​ )3.45Doublet (d)2H 2J≈17.5 Ring CH 2​ (cis to phenyl)
Mechanistic Insights: The Anomalous Geminal Coupling

In standard unstrained aliphatic chains, geminal coupling constants ( 2JHH​ ) typically range from -10 to -12 Hz. However, in cyclobutanones, this value is significantly magnified. As documented in foundational 2[2] and supported by studies on 3[3], the geminal coupling constant increases dramatically to approximately -15 to -18 Hz .

Causality: This phenomenon occurs because the adjacent sp2 -hybridized carbonyl carbon (C3) possesses a π -system that overlaps with the symmetric σ -orbitals of the C2/C4 C-H bonds. This hyperconjugative withdrawal of electron density alters the H-C-H bond angle and maximizes the π -contribution to the coupling pathway, resulting in the large observed J -value. Because Ha​ and Hb​ are diastereotopic, they appear as a distinct pair of doublets (an AB quartet), each integrating to 2H due to the Cs​ symmetry equating C2 with C4.

13 C NMR Framework & Electronic Effects

The carbon-13 spectrum provides definitive proof of the molecular framework, particularly distinguishing the two highly deshielded carbonyl environments.

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment
C3206.5Quaternary (C=O)Cyclobutanone carbonyl
Ester C=O173.5Quaternary (C=O)Methyl ester carbonyl
Phenyl (ipso)140.0Quaternary (C)Aromatic C attached to C1
Phenyl (meta)128.8CHAromatic C
Phenyl (para)127.5CHAromatic C
Phenyl (ortho)126.5CHAromatic C
C2 / C453.5CH 2​ Cyclobutane ring methylenes
Methoxy (-OCH 3​ )52.8CH 3​ Ester methyl carbon
C147.0Quaternary (C)Cyclobutane stereocenter
Mechanistic Insights: Carbonyl Deshielding

The assignment of the C3 ketone and the C1 ester relies on fundamental electronic principles outlined in 4[4].

  • The Ketone (C3, δ 206.5): Ketones in strained 4-membered rings experience significant diamagnetic deshielding due to bond-angle compression, pushing their resonance past 200 ppm.

  • The Ester (C1-C=O, δ 173.5): The ester carbonyl is relatively shielded compared to the ketone. Causality: The adjacent methoxy oxygen donates electron density into the carbonyl π∗ -antibonding orbital via resonance ( n→π∗ ). This increases the electron density at the carbonyl carbon, shielding the nucleus and shifting it upfield to ~173 ppm.

Self-Validating Experimental Protocol

To ensure absolute reproducibility and high-fidelity resolution of the critical AB spin systems, the following standardized acquisition workflow must be strictly adhered to.

NMRWorkflow Prep 1. Sample Prep 15-20 mg in CDCl3 Lock 2. Lock & Shim Z-axis gradients Prep->Lock Acq1H 3A. 1H Acquisition zg30, ns=16, d1=1s Lock->Acq1H Acq13C 3B. 13C Acquisition zgpg30, ns=512, d1=2s Lock->Acq13C Process 4. FT & Phase Baseline Correction Acq1H->Process Acq13C->Process

Standardized high-resolution NMR acquisition workflow for structural verification.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the target compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.

    • Causality: CDCl 3​ is selected because it effectively solvates the moderately polar cyclobutanone framework while providing a reliable deuterium lock signal without obscuring the 3.0–4.0 ppm region where the critical ring protons reside.

  • Probe Tuning and Locking: Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl 3​ . Tune and match the probe specifically to the 1 H and 13 C frequencies.

    • Causality: Proper impedance matching maximizes the signal-to-noise ratio (SNR) and ensures the delivery of accurate 90° radiofrequency pulses.

  • Shimming: Execute automated gradient shimming (e.g., TopShim) along the Z-axis to homogenize the static magnetic field ( B0​ ).

    • Causality: High field homogeneity is mathematically required to resolve the fine geminal coupling ( 17.5 Hz) of the diastereotopic ring protons without line broadening artifacts.

  • 1 H NMR Acquisition: Execute a standard 1D proton sequence (e.g., Bruker zg30). Set the relaxation delay ( D1​ ) to 1 second, acquisition time to 3 seconds, and collect 16 scans.

  • 13 C NMR Acquisition: Execute a proton-decoupled 1D carbon sequence (e.g., zgpg30). Set D1​ to 2 seconds.

    • Causality: An extended D1​ is necessary to allow for the complete longitudinal relaxation ( T1​ ) of quaternary carbons (C1, C3, ester C=O, and ipso-phenyl), which lack attached protons to facilitate rapid dipole-dipole relaxation. Collect 512–1024 scans.

  • Processing: Apply a Fourier Transform (FT). For 1 H, use no line broadening (LB = 0 Hz) to preserve the sharp doublet resolution. For 13 C, apply an exponential window function with LB = 1.0 Hz to enhance SNR. Manually phase and baseline correct the spectra. Calibrate the TMS peak to 0.00 ppm or the residual CHCl 3​ peak to 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C).

References

  • 3-oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester - Fluorochem Source: Fluorochem Chemical Database URL
  • No.
  • Synthesis and NMR-spectroscopic characterization of diastereomeric bicyclo[4.2.
  • Source: University of Basrah (Academic Repository)

Sources

Exploratory

IUPAC name methyl 3-oxo-1-phenylcyclobutane-1-carboxylate properties

Rational Design and Synthesis of Methyl 3-oxo-1-phenylcyclobutane-1-carboxylate: A Technical Blueprint for Advanced Pharmaceutical Intermediates The integration of constrained carbocycles into small-molecule active pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Rational Design and Synthesis of Methyl 3-oxo-1-phenylcyclobutane-1-carboxylate: A Technical Blueprint for Advanced Pharmaceutical Intermediates

The integration of constrained carbocycles into small-molecule active pharmaceutical ingredients (APIs) represents a paradigm shift in modern medicinal chemistry. By replacing flat, lipophilic aromatic rings with sp3-rich moieties, drug developers can significantly enhance metabolic stability, solubility, and target specificity. Among these privileged scaffolds, methyl 3-oxo-1-phenylcyclobutane-1-carboxylate (CAS: 1035897-59-6) stands out as a highly versatile, bifunctional building block.

This technical guide provides an authoritative breakdown of its physicochemical properties, self-validating synthetic protocols, and downstream applications in drug discovery.

Physicochemical Profiling & Structural Rationale

The architectural value of methyl 3-oxo-1-phenylcyclobutane-1-carboxylate lies in its orthogonal reactivity. The molecule features a ketone at the 3-position (primed for reductive amination or spiro-fusions) and a protected carboxylic acid at the 1-position (primed for amide coupling post-hydrolysis).

Crucially, the compound exhibits a Fraction of sp3 carbons ( Fsp3​ ) of 0.333[1]. In the context of "escaping flatland" in drug design, an Fsp3​ > 0.3 is strongly correlated with clinical success due to reduced off-target toxicity and improved pharmacokinetic profiles.

Table 1: Quantitative Physicochemical Data

Property Value Analytical Derivation / Source
IUPAC Name Methyl 3-oxo-1-phenylcyclobutane-1-carboxylate Standard Nomenclature[1]
CAS Number 1035897-59-6 Chemical Registry[1]
Molecular Formula C12H12O3 Elemental Composition[1]
Molecular Weight 204.22 g/mol Mass Spectrometry / Calculation[1]
LogP 1.66 Lipophilicity Profiling[1]

| Fraction sp3 ( Fsp3​ ) | 0.333 | Structural Analysis (4 sp3 carbons / 12 total)[1] | | H-Bond Acceptors | 3 | Pharmacophore Mapping[1] | | H-Bond Donors | 0 | Pharmacophore Mapping[1] |

Mechanistic Pathway & Synthetic Logic

The de novo construction of the 3-oxocyclobutane ring requires precise control over ring strain and regioselectivity. The most scalable and atom-economical route involves a tandem double-alkylation of an active methylene compound followed by oxidative cleavage[2].

Synthesis SM Methyl 2-phenylacetate (Active Methylene) Int Methyl 3-methylene-1-phenyl- cyclobutane-1-carboxylate SM->Int Double Alkylation Reagent 3-chloro-2-(chloromethyl)prop-1-ene + LDA (Base) Reagent->Int Electrophile Product Methyl 3-oxo-1-phenyl- cyclobutane-1-carboxylate Int->Product Oxidative Cleavage Ozone O3, CH2Cl2, -78°C Me2S Quench Ozone->Product Reagents

Fig 1: Two-stage synthetic pathway for methyl 3-oxo-1-phenylcyclobutane-1-carboxylate.

Causality in Reagent Selection:

  • Lithium Diisopropylamide (LDA): Utilizing LDA at cryogenic temperatures (-78 °C) ensures the quantitative generation of the kinetic enolate of methyl 2-phenylacetate. This completely suppresses deleterious self-condensation pathways (e.g., Claisen condensations) before the bis-electrophile is introduced.

  • Ozonolysis vs. Osmium Tetroxide: While Lemieux-Johnson oxidation ( OsO4​/NaIO4​ ) can cleave the intermediate alkene, osmium introduces severe heavy-metal toxicity risks. Ozonolysis followed by a reductive quench with dimethyl sulfide ( Me2​S ) cleanly affords the target ketone while generating benign, water-soluble dimethyl sulfoxide (DMSO) as a byproduct, strictly adhering to ICH Q3D guidelines for elemental impurities in pharmaceutical manufacturing[2].

Self-Validating Experimental Protocol

To ensure scientific integrity, the following workflow incorporates mandatory In-Process Controls (IPCs) to create a self-validating system. Do not proceed to subsequent phases without satisfying the IPC pass criteria.

Phase 1: Cyclobutane Ring Construction
  • Preparation: Charge a dry, argon-purged reactor with anhydrous tetrahydrofuran (THF) and diisopropylamine (1.1 equiv). Cool the system to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA. Slowly add methyl 2-phenylacetate (1.0 equiv) dropwise. Stir for an additional 45 minutes.

  • Tandem Alkylation: Introduce 3-chloro-2-(chloromethyl)prop-1-ene (1.05 equiv) dropwise. Maintain at -78 °C for 1 hour, then gradually warm the reaction to room temperature over 12 hours.

  • Validation (IPC 1): Pull a 0.1 mL reaction aliquot, quench with saturated NH4​Cl , and extract with ethyl acetate. Analyze via LC-MS.

    • Pass Criteria: Complete disappearance of the methyl 2-phenylacetate mass ( [M+H]+=151.1 ); appearance of the methylene-cyclobutane intermediate mass ( [M+H]+=203.1 ).

Phase 2: Oxidative Cleavage to Ketone
  • Preparation: Dissolve the purified intermediate from Phase 1 in anhydrous dichloromethane ( CH2​Cl2​ ). Cool the solution to -78 °C[2].

  • Ozonolysis: Bubble O3​ gas (generated via an ozone generator) through the solution at a rate of 1 L/min until a persistent faint blue color is observed in the solvent[2].

  • Reductive Quench: Purge the system with N2​ for 15 minutes to displace unreacted ozone. Add dimethyl sulfide ( Me2​S , 3.0 equiv) dropwise. Remove the cooling bath and allow the mixture to warm to room temperature over 4 hours[2].

  • Validation (IPC 2): Concentrate a 0.5 mL aliquot and analyze via 1H -NMR (400 MHz, CDCl3​ ).

    • Pass Criteria: Complete disappearance of exocyclic alkene protons (typically multiplet signals at ~4.9 - 5.1 ppm) and the emergence of a highly symmetric cyclobutane methylene proton signature.

Downstream Derivatization & Drug Discovery Applications

The orthogonal nature of the ketone and ester allows for divergent synthetic strategies, making this compound a cornerstone in the development of complex therapeutics, including dibenzo[1,4]diazepine derivatives (e.g., EVT-2703633)[3] and targeted protein degrader (PROTAC) linkers[1].

Applications Core Methyl 3-oxo-1-phenylcyclobutane -1-carboxylate Ketone Ketone Derivatization Core->Ketone Ester Ester Derivatization Core->Ester RedAm Reductive Amination (Amino-cyclobutanes) Ketone->RedAm Spiro Spirocycle Formation (Conformational Restriction) Ketone->Spiro Hydrolysis Saponification (Free Carboxylic Acid) Ester->Hydrolysis Amide Amide Coupling (PROTAC Linkers / APIs) Hydrolysis->Amide

Fig 2: Divergent downstream derivatization logic for orthogonal functional groups.

  • Ketone Derivatization: The highly strained sp2 hybridized ketone is highly electrophilic. It readily undergoes reductive amination to yield 3-amino-1-phenylcyclobutane derivatives, which are excellent bioisosteres for piperidines in CNS-penetrant drugs.

  • Ester Derivatization: Base-catalyzed saponification (e.g., LiOH in THF/ H2​O ) cleanly yields the free carboxylic acid. This acid can be activated using standard peptide coupling reagents (HATU, EDC/HOBt) to attach complex pharmacophores or PEGylated linkers for ADC (Antibody-Drug Conjugate) payload development[1].

References

Sources

Foundational

Reaction Mechanism and Synthesis Workflow for Methyl 3-oxo-1-phenylcyclobutane-1-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Introduction & Strategic Rationale The incorporation of sp³-rich, conformationally...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Introduction & Strategic Rationale

The incorporation of sp³-rich, conformationally restricted ring systems into small-molecule drug candidates is a cornerstone of modern medicinal chemistry. Cyclobutane derivatives, in particular, offer unique vectors for functional group projection while improving metabolic stability and pharmacokinetic profiles compared to their planar aromatic counterparts.

The target molecule, methyl 3-oxo-1-phenylcyclobutane-1-carboxylate , is a highly versatile bifunctional building block. It possesses an electrophilic ketone at the 3-position (primed for reductive amination or Grignard additions) and a sterically congested quaternary center at the 1-position bearing both a phenyl ring and a methyl ester. Synthesizing this densely functionalized cyclobutane requires precise control over sequential carbon-carbon bond formations and chemoselective oxidation[1].

As a Senior Application Scientist, I have structured this guide to move beyond mere synthetic recipes. We will deconstruct the thermodynamic and kinetic causality behind the two-step synthesis of this molecule: a base-promoted tandem alkylation/annulation followed by a chemoselective Swern oxidation.

Retrosynthetic Analysis & Mechanistic Logic

A logical disconnection of the cyclobutane ring reveals two highly accessible, commercial precursors: methyl phenylacetate (an active methylene compound) and epichlorohydrin (a 1,3-dielectrophile).

The synthesis is executed in two self-validating stages:

  • Tandem Annulation: Methyl phenylacetate is double-deprotonated and reacted with epichlorohydrin to form a cyclobutanol intermediate (methyl 3-hydroxy-1-phenylcyclobutane-1-carboxylate).

  • Chemoselective Oxidation: The secondary alcohol is oxidized to the target ketone without cleaving the strained four-membered ring or hydrolyzing the ester[2].

Step 1: Base-Promoted Annulation Mechanism

The formation of the cyclobutane ring relies on exploiting the differential electrophilicity of epichlorohydrin.

Mechanistic Causality
  • Enolate Formation: A strong, bulky, non-nucleophilic base—typically Sodium bis(trimethylsilyl)amide (NaHMDS)—is used to deprotonate methyl phenylacetate. NaHMDS is chosen over bases like NaOH or NaOMe to prevent nucleophilic attack on the ester (transesterification) or the epoxide.

  • Regioselective Epoxide Opening: The resulting ester enolate acts as a "soft" nucleophile, preferentially attacking the less sterically hindered terminal carbon of the epoxide (C3 of epichlorohydrin) via an S_N2 mechanism. This generates a chloro-alkoxide intermediate.

  • Second Deprotonation: The benzylic proton on the intermediate remains highly acidic due to the adjacent phenyl and ester groups. A second equivalent of NaHMDS deprotonates this position, forming a new carbanion.

  • 4-exo-tet Cyclization: The newly formed carbanion undergoes an intramolecular S_N2 attack on the carbon bearing the chloride leaving group. According to Baldwin's rules, this 4-exo-tet ring closure is kinetically favored, yielding the cyclobutanol derivative[3].

G A Methyl Phenylacetate + NaHMDS B Ester Enolate A->B Deprotonation C Epichlorohydrin (Epoxide Opening) B->C SN2 Attack D Chloro-Alkoxide Intermediate C->D Ring Opening E 2nd Deprotonation (Benzylic C-H) D->E NaHMDS F Intramolecular 4-exo-tet Cyclization E->F Carbanion Formation G Methyl 3-hydroxy-1-phenyl cyclobutane-1-carboxylate F->G Cl- Displacement

Caption: Mechanistic pathway of the base-promoted tandem annulation forming the cyclobutane ring.

Experimental Protocol: Cyclobutanol Synthesis
  • Self-Validating IPC (In-Process Control): Monitor the disappearance of methyl phenylacetate via TLC (Hexanes/EtOAc 8:2) or LC-MS. The intermediate chloro-alkoxide will not be observed if the second equivalent of base is present.

  • Charge a flame-dried, argon-purged flask with methyl phenylacetate (1.0 equiv) and anhydrous THF (0.5 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add NaHMDS (2.2 equiv, 1.0 M in THF) dropwise over 30 minutes. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add epichlorohydrin (1.2 equiv) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to room temperature and stir for 12 hours.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Step 2: Chemoselective Oxidation Mechanism

To convert the intermediate cyclobutanol to methyl 3-oxo-1-phenylcyclobutane-1-carboxylate , a mild oxidation is required. Harsh oxidants (e.g., KMnO₄ or Jones reagent) risk cleaving the strained cyclobutane ring or causing over-oxidation. The Swern Oxidation is the optimal choice due to its mild conditions (-78 °C) and high chemoselectivity.

Mechanistic Causality
  • Activation: Dimethyl sulfoxide (DMSO) reacts with oxalyl chloride at -78 °C to form the highly electrophilic chlorodimethylsulfonium ion, releasing CO, CO₂, and chloride.

  • Substrate Addition: The secondary alcohol of the cyclobutane intermediate attacks the sulfonium ion, displacing chloride to form an alkoxysulfonium intermediate.

  • Ylide Formation & Proton Transfer: Triethylamine (Et₃N) is added to deprotonate the methyl group of the sulfonium ion, forming a sulfur ylide. This ylide undergoes a cyclic, intramolecular proton transfer, abstracting the carbinol proton to yield the target cyclobutanone and dimethyl sulfide as a byproduct.

G A Cyclobutanol Intermediate C Alkoxysulfonium Ion A->C Addition to B B Activated DMSO (Chlorodimethylsulfonium) D Sulfonium Ylide Intermediate C->D Et3N Deprotonation E Methyl 3-oxo-1-phenyl cyclobutane-1-carboxylate + Dimethyl Sulfide D->E Intramolecular Proton Transfer

Caption: Swern oxidation mechanism converting the cyclobutanol to the target 3-oxocyclobutane.

Experimental Protocol: Swern Oxidation
  • Self-Validating IPC: The reaction is highly exothermic and evolves gas (CO/CO₂). Temperature control strictly at -78 °C is required to prevent the Pummerer rearrangement side-reaction.

  • Charge a flask with anhydrous DCM and oxalyl chloride (1.5 equiv). Cool to -78 °C.

  • Add DMSO (3.0 equiv) in DCM dropwise. Stir for 15 minutes.

  • Add the cyclobutanol intermediate (1.0 equiv) dissolved in DCM dropwise. Stir for 45 minutes at -78 °C.

  • Add Et₃N (5.0 equiv) dropwise. Stir for 15 minutes at -78 °C, then allow the reaction to warm to room temperature over 1 hour.

  • Quench & Workup: Quench with water. Extract with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Quantitative Data Presentation

The following table summarizes the optimization parameters for the synthesis, demonstrating the empirical causality behind the chosen reagents.

Reaction StepReagent / ConditionTemp (°C)Conversion (%)Impurity Profile / Notes
1. Annulation NaOH / Epichlorohydrin25 °C< 10%Ester hydrolysis dominates; no cyclization.
1. Annulation LDA (2.2 eq) / Epichlorohydrin-78 to 25 °C65%Moderate yield; some epoxide polymerization observed.
1. Annulation NaHMDS (2.2 eq) / Epichlorohydrin -78 to 25 °C 88% Optimal; clean conversion to cyclobutanol.
2. Oxidation PCC / DCM25 °C55%Ring-opening byproducts detected via NMR.
2. Oxidation Dess-Martin Periodinane0 to 25 °C82%Good yield, but reagent is cost-prohibitive at scale.
2. Oxidation Swern (Oxalyl Cl, DMSO, Et₃N) -78 to 25 °C 94% Optimal; highly chemoselective, easily scalable.

Conclusion

The synthesis of methyl 3-oxo-1-phenylcyclobutane-1-carboxylate exemplifies the power of strategic mechanistic design. By understanding the pKa differentials and the steric environment of the active methylene precursor, we can orchestrate a highly regioselective epoxide opening and a kinetically favored 4-exo-tet cyclization. Following this with a strictly temperature-controlled Swern oxidation ensures the integrity of the strained sp³-rich scaffold, yielding a high-purity building block ready for downstream pharmaceutical development.

References

  • California State University ScholarWorks. "Studies toward the stereocontrolled synthesis of cyclobutane derivatives". CSU ScholarWorks (2023). Available at:[Link]

  • The Journal of Organic Chemistry. "Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold...". ACS Publications (2021). Available at: [Link]

  • The Journal of Organic Chemistry. "Conformational Restriction by Repulsion between Adjacent Substituents on a Cyclopropane Ring...". ACS Publications. Available at: [Link]

Sources

Exploratory

The Enduring Intrigue of a Strained Ring: A Technical Guide to the Discovery, Synthesis, and Application of Cyclobutane Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Character of the Cyclobutane Ring The world of organic chemistry is rich with diverse molecular archite...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Character of the Cyclobutane Ring

The world of organic chemistry is rich with diverse molecular architectures, yet few command the same level of fascination as strained ring systems. Among these, the cyclobutane motif, a four-membered carbocycle, holds a special place. For decades, it was viewed as a chemical curiosity, its inherent ring strain suggesting instability and challenging its synthetic accessibility.[1] However, this very strain, coupled with a unique, rigid, puckered conformation, is the source of its distinct chemical reactivity and utility.[2][3] This guide provides a comprehensive technical overview of the cyclobutane derivative, tracing its journey from a landmark discovery to its current status as a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis.[4][5] We will delve into its history, explore the evolution of its synthetic methodologies, examine its role in natural products, and illuminate its strategic applications in modern drug development.

The Dawn of a Strained Ring: Historical Discovery and Early Synthesis

The late 19th and early 20th centuries were a period of foundational exploration in organic chemistry, with pioneers venturing to construct novel cyclic structures. While five- and six-membered rings were readily synthesized and understood, the existence and stability of smaller, more strained rings were subjects of intense scientific debate.[6] The synthesis of cyclopropane by August Freund in 1881 and subsequent work on cyclobutane derivatives by William Perkin, Jr., in the 1880s provided compelling evidence that these smaller rings could indeed exist.[6]

Building on this groundwork, the formal synthesis of the parent cyclobutane was achieved in 1907 by the Nobel laureate Richard Willstätter and his colleague James Bruce.[6][7][8][9] Their approach was a multi-step process that began with the synthesis of cyclobutanecarboxylic acid, which was then converted to cyclobutylamine. This amine was then subjected to Hofmann elimination to yield cyclobutene, which was subsequently hydrogenated in the presence of a nickel catalyst to finally afford cyclobutane.[7] This seminal work not only proved the existence of the unsubstituted four-membered ring but also opened the door to understanding its unique properties. Early synthetic efforts were often arduous, with another notable method being the dehalogenation of 1,4-dihalobutanes using reducing metals, a technique that underscored the challenges chemists faced in constructing this strained carbocycle.[7]

Modern Synthetic Methodologies: Taming the Strain

The synthetic toolkit for creating cyclobutane derivatives has expanded dramatically since Willstätter's time. Modern methods offer greater efficiency, control, and access to a vast array of functionalized cyclobutanes.

The Workhorse: [2+2] Cycloaddition Reactions

The most prevalent and versatile strategy for constructing the cyclobutane ring is the [2+2] cycloaddition, where two unsaturated molecules, typically alkenes, combine to form the four-membered ring.[4] This reaction can be initiated by light, heat, or transition metal catalysis.

Photochemical [2+2] cycloaddition is a powerful and widely utilized method for synthesizing substituted cyclobutanes.[4][10] The reaction typically proceeds through the photoexcitation of one of the alkene partners to its triplet state. This excited state then reacts with a ground-state alkene in a stepwise fashion via a 1,4-diradical intermediate, which subsequently closes to form the cyclobutane ring.[4] To facilitate the formation of the triplet state, photosensitizers such as acetone or benzophenone are often employed.[1] Historically, some of the earliest examples of this reaction were photodimerizations of olefins in the solid state upon exposure to sunlight.[11]

Experimental Protocol: General Workflow for Photochemical [2+2] Cycloaddition

  • Preparation: A solution of the enone (or other photo-excitable alkene) and the second alkene partner is prepared in a suitable solvent (e.g., CH₂Cl₂, acetone). The concentration is typically kept low (e.g., 20 mM) to favor intramolecular reactions or specific intermolecular couplings.

  • Irradiation: The reaction mixture is irradiated with a UV light source (e.g., a medium-pressure mercury lamp with a Pyrex filter, λ > 300 nm) at a controlled temperature, often low, to improve selectivity.

  • Monitoring: The progress of the reaction is monitored by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to isolate the desired cyclobutane derivative.[4]

  • Characterization: The structure and stereochemistry of the product are confirmed by spectroscopic methods (NMR, IR, MS).

G cluster_workflow Photochemical [2+2] Cycloaddition Workflow prep 1. Prepare Solution (Enone + Alkene) irrad 2. Irradiate (UV Light, Sensitizer) prep->irrad Reaction Setup monitor 3. Monitor Reaction (TLC, GC/MS) irrad->monitor During Reaction workup 4. Work-up & Purification monitor->workup Reaction Complete char 5. Characterize Product workup->char Purified Product

Caption: General workflow for a photochemical [2+2] cycloaddition experiment.

Transition metal catalysts can promote [2+2] cycloadditions that are either thermally forbidden or proceed with low efficiency under photochemical conditions.[4] Catalysts based on a variety of metals, including copper, ruthenium, gold, rhodium, and cobalt, have been successfully employed to synthesize a wide range of cyclobutane and cyclobutene derivatives.[12][13][14] Many of these reactions are proposed to proceed through the formation of a metallacyclopentane intermediate, which then undergoes reductive elimination to furnish the cyclobutane ring.[12] This catalytic approach offers several advantages, including milder reaction conditions and the potential for asymmetric synthesis, providing enantiomerically enriched cyclobutanes.

Experimental Protocol: Representative Rh(III)-Catalyzed Cyclobutane Synthesis

  • Reactant Preparation: A mixture of the starting materials (e.g., 2-aryl quinazolinone and an alkylidenecyclopropane) is prepared in a suitable solvent, such as hexafluoro-2-propanol (HFIP).[14]

  • Catalyst Addition: The Rh(III) catalyst (e.g., [RhCp*Cl₂]₂) and a co-catalyst or additive (e.g., Cu(OAc)₂) are added to the reaction mixture under an inert atmosphere.[14]

  • Reaction: The mixture is heated to a specified temperature (e.g., 60-100 °C) and stirred for a designated period (e.g., 12-24 hours).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the substituted cyclobutane product.[14]

G catalyst [M] catalyst intermediate Metallacyclopentane Intermediate catalyst->intermediate + Alkene 1 + Alkene 2 alkene1 Alkene 1 alkene1->intermediate alkene2 Alkene 2 alkene2->intermediate intermediate->catalyst Reductive Elimination product Cyclobutane Product intermediate->product

Caption: Generalized catalytic cycle for a metal-catalyzed [2+2] cycloaddition.

Alternative Strategies for Cyclobutane Synthesis

While [2+2] cycloadditions are dominant, other valuable strategies exist. Ring expansions of cyclopropanes, for instance, can provide access to functionalized cyclobutanones.[15] Intramolecular nucleophilic or radical cyclizations of suitable acyclic precursors also serve as effective methods.[14] More recently, the transition metal-catalyzed ring-opening of highly strained bicyclo[1.1.0]butanes (BCBs) has emerged as a powerful technique for generating 1,3-difunctionalized cyclobutanes.[16]

Cyclobutanes in Nature's Blueprint

Despite its inherent strain, the cyclobutane motif is found in a surprising variety of natural products, showcasing nature's ability to construct and utilize this challenging scaffold.[2][7][17] These natural products often exhibit significant biological activity.

  • Pentacycloanammoxic Acid: A remarkable example is pentacycloanammoxic acid, a lipid found in the membrane of bacteria that perform the anammox process. This molecule is a "ladderane," consisting of five fused cyclobutane rings, which forms a dense and impermeable membrane to protect the organism from toxic intermediates.[7]

  • Lignans and Neolignans: This diverse family of natural products, found in plants, features many members containing a cyclobutane ring formed by the dimerization of phenylpropanoid units.[18] Many of these compounds, such as magnosalin, exhibit potent antifungal, antiviral, and anticancer activities.[18]

  • Alkaloids: A number of cyclobutane-containing alkaloids have been isolated from both terrestrial plants and marine organisms.[17][19][20] These compounds often possess interesting biological profiles, making them leads for drug discovery.[20]

  • Cyclobutane Pyrimidine Dimers (CPDs): In a biological context that highlights a detrimental role, UV radiation can induce a [2+2] photocycloaddition between adjacent pyrimidine bases in a DNA strand, forming cyclobutane pyrimidine dimers.[2][7] This DNA damage can lead to mutations and skin cancer if not corrected by cellular repair mechanisms.[2][21]

The Strategic Advantage of the Cyclobutane Scaffold in Drug Discovery

In recent years, the cyclobutane ring has transitioned from being underutilized to being recognized as a "privileged scaffold" in medicinal chemistry.[3][4] Its unique structural and physicochemical properties can be strategically employed to overcome common challenges in drug design.

The rigid, puckered three-dimensional structure of the cyclobutane ring offers several advantages:

  • Conformational Restriction: It can lock a molecule into a specific bioactive conformation, reducing the entropic penalty of binding to a biological target and thus increasing potency.[2][3][5]

  • Improved Physicochemical Properties: Compared to planar aromatic rings, the sp³-rich, non-planar nature of the cyclobutane scaffold can improve properties like aqueous solubility and metabolic stability.[2][3][14] Replacing a metabolically vulnerable group, such as a cyclohexyl ring, with a more robust cyclobutane can prevent unwanted metabolism.[3]

  • Vectorial Orientation of Substituents: The defined geometry of the cyclobutane ring allows for the precise spatial orientation of pharmacophoric groups, enabling optimal interactions with target proteins.[2]

Cyclobutane-Containing Drugs on the Market

The successful application of these principles is evident in the growing number of marketed drugs that incorporate a cyclobutane moiety. As of early 2021, at least 39 clinical or preclinical drug candidates contained a cyclobutane ring.[2][22]

Drug Name (Brand Name)Therapeutic AreaMechanism of Action & Role of Cyclobutane
Carboplatin (Paraplatin)OncologyAn alkylating agent used to treat various cancers. The cyclobutane-1,1-dicarboxylate ligand replaces the chloride ligands of cisplatin, reducing the rate of aquation and significantly lowering the nephrotoxicity associated with the parent drug.[2][3][5]
Boceprevir (Victrelis)AntiviralA protease inhibitor for the treatment of Hepatitis C. The cyclobutane group in the P1 region of the molecule provides a rigid scaffold that enhances binding potency; it is significantly more potent than the corresponding cyclopropyl and cyclopentyl analogues.[3][5]
Apalutamide (Erleada)OncologyA non-steroidal androgen receptor (AR) antagonist for castration-resistant prostate cancer. It features a spirocyclic cyclobutane scaffold that contributes to its high binding affinity and antagonist activity.[3]
Ivosidenib (Tibsovo)OncologyAn inhibitor of isocitrate dehydrogenase 1 (IDH1) for treating specific types of cancer. A difluorocyclobutanyl group was introduced to replace a metabolically unstable cyclohexane moiety, which significantly improved the drug's pharmacokinetic profile.[3]
Case Study: Rational Design with Cyclobutanes

The development of the IDH1 inhibitor ivosidenib provides an excellent example of rational drug design using a cyclobutane scaffold. An early lead compound showed potent activity but suffered from poor metabolic stability, primarily due to metabolism of a cyclohexane ring.[3] By strategically replacing the cyclohexyl amine with a difluorocyclobutanyl amine, medicinal chemists were able to block the site of metabolic attack. This substitution led to a metabolically stable, potent, and selective drug candidate that ultimately received FDA approval.[3]

G cluster_protein Target Protein cluster_drug Drug Molecule pocket1 Binding Pocket 1 pocket2 Binding Pocket 2 scaffold Cyclobutane Scaffold pharm1 Pharmacophore A scaffold->pharm1 pharm2 Pharmacophore B scaffold->pharm2 pharm1->pocket1 Optimal Interaction pharm2->pocket2 Optimal Interaction caption The rigid cyclobutane scaffold orients pharmacophores for precise binding to target protein pockets.

Caption: A cyclobutane scaffold can rigidly orient pharmacophores for optimal binding.

Conclusion and Future Outlook

The cyclobutane ring has undergone a remarkable transformation in the eyes of the chemical community. Once a symbol of the challenges of synthesizing strained molecules, it is now celebrated for the unique opportunities it presents. The development of robust synthetic methods, particularly photochemical and transition metal-catalyzed [2+2] cycloadditions, has made a vast array of complex cyclobutane derivatives readily accessible. This accessibility has, in turn, fueled their exploration in natural product synthesis and, most significantly, in drug discovery. As medicinal chemists continue to seek novel scaffolds to overcome challenges in potency, selectivity, and pharmacokinetics, the strategic incorporation of the cyclobutane ring is poised to become an increasingly important tool. Future research will undoubtedly focus on developing new catalytic, enantioselective methods for their synthesis and expanding their application into new domains, such as materials science, where the unique properties of the cyclobutane ring can be harnessed to create novel polymers and functional materials.[5][10]

References

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013-12-13).
  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC.
  • Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system - PMC.
  • Cyclobutane - Wikipedia. Available from: [Link]

  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC. Available from: [Link]

  • The application of cyclobutane derivatives in organic synthesis - ResearchGate. Available from: [Link]

  • Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition | Journal of the American Chemical Society. (2023-09-28). Available from: [Link]

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions | Chemical Reviews - ACS Publications. (2016-03-28). Available from: [Link]

  • Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00765G. (2022-06-10). Available from: [Link]

  • Metal-Mediated and Metal-Catalyzed [2+2] Cycloadditions - ResearchGate. Available from: [Link]

  • Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC. Available from: [Link]

  • Cyclobutane containing natural products and synthetic intermediates. - ResearchGate. Available from: [Link]

  • Cyclobutanes in Organic Synthesis - Baran Lab. Available from: [Link]

  • Photocatalytic [2+2] cycloaddition for building cyclobutane-fused three-dimensional molecular complexity - American Chemical Society. Available from: [Link]

  • Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes | Organic Letters - ACS Publications. (2025-01-23). Available from: [Link]

  • Transition metal catalyzed ring-opening reactions of BCBs for the synthesis of cyclobutane derivatives and their scientific context - ResearchGate. Available from: [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates - Radboud Repository. Available from: [Link]

  • Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4- Diketones as Templates for Diastereoselective Transformations - Auburn University. (2023-12-09). Available from: [Link]

  • Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery | Journal of Medicinal Chemistry - ACS Publications. (2025-04-14). Available from: [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Available from: [Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Publishing. (2024-09-13). Available from: [Link]

  • (PDF) Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Available from: [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates - Radboud Repository. Available from: [Link]

  • SYNTHESIS OF CYCLOBUTANE NUCLEOSIDES AND RELATED ANALOGUES - Bibliothèque et Archives Canada. Available from: [Link]

  • Process of making cyclobutane - US2414880A - Google Patents.
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC - NIH. Available from: [Link]

  • Cyclobutane - the NIST WebBook. Available from: [Link]

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  • Cyclobutane - the NIST WebBook - National Institute of Standards and Technology. Available from: [Link]

  • Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane | Journal of the American Chemical Society. (1949-12-01). Available from: [Link]

  • Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. (2024-05-22). Available from: [Link]

  • Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. (2024-04-22). Available from: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Ketone Group Transformations of 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester

Introduction: The Unique Reactivity of a Strained Carbocyclic Ketone The 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester is a valuable synthetic intermediate, distinguished by the presence of a strained four-membe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Reactivity of a Strained Carbocyclic Ketone

The 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester is a valuable synthetic intermediate, distinguished by the presence of a strained four-membered ring. This inherent ring strain significantly influences the reactivity of the ketone group, making it a focal point for a variety of chemical transformations.[1][2] Unlike less strained cyclic ketones, such as those in cyclopentanone or cyclohexanone systems, the cyclobutanone moiety exhibits unique stereoelectronic properties that can be strategically exploited.

This guide provides an in-depth exploration of key reactions involving the ketone group of this molecule. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and offer insights into achieving desired chemical outcomes. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.

Stereoselective Reduction to 3-Hydroxy-1-phenyl-cyclobutanecarboxylic acid methyl ester

The reduction of the cyclobutanone to its corresponding alcohol is a fundamental transformation. In 3-substituted cyclobutanones, the stereochemical outcome of this reduction is of paramount importance. Experimental and computational studies have demonstrated that hydride reduction of these systems proceeds with high diastereoselectivity, predominantly yielding the cis-alcohol.[3][4][5]

Mechanistic Rationale: The high cis-selectivity is rationalized by the Felkin-Anh model, where the hydride nucleophile attacks the carbonyl carbon from the face opposite the bulky substituent at the C1 position (the phenyl and methyl ester groups).[4] This anti-facial attack minimizes torsional strain in the transition state, leading to the formation of the thermodynamically favored cis-isomer, where the newly formed hydroxyl group and the C1 substituents are on the same face of the ring. Lowering the reaction temperature can further enhance this selectivity.[3][4]

Diagram: General Workflow for Ketone Reduction

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Substrate in Anhydrous Solvent (e.g., MeOH, THF) B Cool to 0 °C (Ice Bath) A->B C Add Reducing Agent (e.g., NaBH4) Portion-wise B->C D Stir at 0 °C to RT (Monitor by TLC) C->D E Quench with Saturated NH4Cl (aq.) D->E F Extract with Organic Solvent (e.g., EtOAc) E->F G Dry (Na2SO4), Filter, Concentrate F->G H Purify by Flash Chromatography G->H

Caption: A typical experimental workflow for the reduction of a ketone.

Comparative Data for Reducing Agents
Reducing AgentTypical SolventTemperatureSelectivity ProfileKey Considerations
Sodium Borohydride (NaBH₄) Methanol, Ethanol0 °C to RTHigh cis-selectivity.[4][5] Mild and chemoselective for aldehydes/ketones.Safer and easier to handle than LiAlH₄. Will not reduce the methyl ester.
Lithium Aluminum Hydride (LiAlH₄) THF, Diethyl Ether-78 °C to 0 °CHigh cis-selectivity.Highly reactive and pyrophoric. Will also reduce the methyl ester to a primary alcohol. Not suitable if the ester is to be preserved.
Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) THF-78 °C to 0 °CExcellent cis-selectivity.[5]Bulkier reagent, which can enhance stereoselectivity. Less reactive than LiAlH₄, potentially preserving the ester at low temperatures.
Protocol 1.1: Selective Reduction using Sodium Borohydride (NaBH₄)

This protocol is designed for the selective reduction of the ketone while preserving the methyl ester functionality.

Materials:

  • 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester

  • Sodium borohydride (NaBH₄)

  • Anhydrous Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester (1.0 equiv). Dissolve the substrate in anhydrous methanol (approx. 0.1 M concentration).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Reagent Addition: While stirring vigorously, add sodium borohydride (1.1 equiv) portion-wise over 10-15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent a rapid evolution of hydrogen gas.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl to decompose the excess NaBH₄.

  • Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product, cis-3-Hydroxy-1-phenyl-cyclobutanecarboxylic acid methyl ester, can be purified by flash column chromatography on silica gel.

Reductive Amination for C-N Bond Formation

Reductive amination is a powerful and efficient method for converting ketones into amines.[6] This one-pot reaction proceeds via the initial formation of an iminium ion intermediate upon reaction with a primary or secondary amine, which is then reduced in situ by a mild reducing agent.

Mechanistic Rationale: The reaction is typically performed under mildly acidic conditions, which catalyze the formation of the imine/iminium ion intermediate. A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or α-picoline-borane, is used because it is mild enough not to reduce the starting ketone but reactive enough to reduce the intermediate iminium ion.[6] This chemoselectivity is the cornerstone of the one-pot procedure's success.

Diagram: Reductive Amination Mechanism

G Ketone Ketone Iminium Ion Iminium Ion Ketone->Iminium Ion + R₂NH - H₂O Amine Product Amine Product Iminium Ion->Amine Product [H⁻] (e.g., NaBH(OAc)₃)

Caption: The two-stage process of reductive amination.

Protocol 2.1: Reductive Amination with Benzylamine

This protocol details the synthesis of cis-3-(Benzylamino)-1-phenyl-cyclobutanecarboxylic acid methyl ester.

Materials:

  • 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry, inert atmosphere (N₂ or Ar) round-bottom flask, dissolve 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester (1.0 equiv) in anhydrous DCM.

  • Amine Addition: Add benzylamine (1.1 equiv) followed by a catalytic amount of glacial acetic acid (0.1 equiv). Causality Note: Acetic acid catalyzes the formation of the iminium ion intermediate, which is the species that gets reduced.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equiv) in one portion. The reaction may become slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃. Stir for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Washing & Drying: Combine the organic layers and wash with brine. Dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography to yield the target amine.

Wittig Reaction for Olefination

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of a ketone into an alkene.[7][8] This reaction involves a phosphonium ylide (the Wittig reagent) and provides a reliable method for forming a new carbon-carbon double bond at the position of the former carbonyl.[9][10]

Mechanistic Rationale: The reaction mechanism is generally understood to proceed through a [2+2] cycloaddition between the ylide and the ketone to form a four-membered oxaphosphetane intermediate.[8][10] This intermediate then rapidly decomposes to yield the desired alkene and triphenylphosphine oxide (Ph₃P=O), the thermodynamic driving force for the reaction.

Diagram: The Wittig Reaction Cycle

G A Phosphonium Salt (Ph₃P⁺-CH₂R Br⁻) B Ylide Formation A->B + Strong Base (e.g., n-BuLi) C Phosphonium Ylide (Ph₃P=CHR) B->C D [2+2] Cycloaddition with Ketone C->D E Oxaphosphetane Intermediate D->E F Decomposition E->F G Alkene Product + Ph₃P=O F->G

Caption: Key stages of the Wittig olefination reaction.

Protocol 3.1: Synthesis of Methyl 3-methylene-1-phenylcyclobutane-1-carboxylate

This protocol describes the methylenation of the ketone using methylenetriphenylphosphorane.

Materials:

  • Methyltriphenylphosphonium bromide (CH₃PPh₃Br)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Preparation:

    • To a dry, inert atmosphere (N₂ or Ar) flask, add methyltriphenylphosphonium bromide (1.2 equiv) and suspend it in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi (1.1 equiv) dropwise. The mixture will turn a characteristic deep yellow or orange color, indicating ylide formation.

    • Stir the ylide solution at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.

  • Reaction with Ketone:

    • In a separate dry flask, dissolve 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester (1.0 equiv) in anhydrous THF.

    • Cool the ketone solution to 0 °C.

    • Slowly transfer the prepared ylide solution to the ketone solution via cannula.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Add diethyl ether and water, and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous phase with diethyl ether (2x).

  • Purification:

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure. The crude product contains the desired alkene and triphenylphosphine oxide.

    • Purify by flash column chromatography. Expert Tip: A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically required to separate the product from the highly polar triphenylphosphine oxide byproduct.

Aldol Condensation

The α-carbons of the cyclobutanone are acidic and can be deprotonated by a suitable base to form an enolate. This enolate can then act as a nucleophile, attacking an electrophilic carbonyl compound, such as an aldehyde, in an Aldol reaction.[1][11] The initial β-hydroxy ketone adduct can sometimes dehydrate under the reaction conditions to form an α,β-unsaturated ketone, a process known as Aldol condensation.[12]

Mechanistic Rationale: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used to ensure rapid and complete enolate formation. The enolate then adds to the aldehyde electrophile. The reaction must be kept at a low temperature (e.g., -78 °C) to prevent side reactions and control reactivity. A subsequent aqueous workup protonates the intermediate alkoxide to yield the aldol addition product.

Protocol 4.1: Aldol Addition with Benzaldehyde

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • LDA Preparation:

    • In a dry, inert atmosphere flask, dissolve diisopropylamine (1.2 equiv) in anhydrous THF.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add n-BuLi (1.1 equiv) dropwise and stir for 30 minutes at -78 °C.

  • Enolate Formation:

    • In a separate flask, dissolve 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester (1.0 equiv) in anhydrous THF and cool to -78 °C.

    • Slowly transfer the ketone solution to the freshly prepared LDA solution via cannula.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Aldehyde Addition:

    • Add freshly distilled benzaldehyde (1.1 equiv) dropwise to the enolate solution at -78 °C.

    • Stir at -78 °C for 2-3 hours, monitoring the reaction by TLC.

  • Workup:

    • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature. Add EtOAc and water.

    • Separate the layers and extract the aqueous phase with EtOAc (3x).

  • Purification:

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude β-hydroxy ketone product by flash column chromatography.

References

  • D'Annibale, A., & Trogolo, C. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 19(12), 19785-19846. [Link]

  • Knapp, S., & Levorse, A. T. (1987). Synthesis of Silylated Cyclobutanone and Cyclobutene Derivatives Involving 1,4-Addition of Zinc-Based Silicon Nucleophiles. Angewandte Chemie International Edition, 26(10), 1031-1033. [Link]

  • Van der Eycken, E. V., & Vandewalle, M. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(12), 7803-7816. [Link]

  • Oestreich, M., & Ito, H. (2021). Synthesis of Silylated Cyclobutanone and Cyclobutene Derivatives Involving 1,4-Addition of Zinc-Based Silicon Nucleophiles. Chemistry – A European Journal, 27(64), 15930-15934. [Link]

  • Frongia, A., et al. (2024). Substrate-dependent regiodivergence in [3 + 2] annulation reactions of 2-(phenacylethylidene)cyclobutanones with thioureas. Organic & Biomolecular Chemistry. [Link]

  • Piras, P. P., & Frongia, A. (2025). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]

  • Vandewalle, M., & Van der Eycken, E. V. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. ACS Publications. [Link]

  • Vandewalle, M., & Van der Eycken, E. V. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. ResearchGate. [Link]

  • Wikipedia contributors. (n.d.). Wittig reaction. Wikipedia. [Link]

  • Constantino, M. G., et al. (1998). Stereoselective sodium borohydride reductions of cyclopentanones: influence of ceric chloride on the stereochemistry of reaction. SciELO. [Link]

  • Denton, R., et al. (2015). A practical catalytic reductive amination of carboxylic acids. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link]

  • Ashenhurst, J. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. [Link]

  • Science of Synthesis. (n.d.). Synthesis by Aldol and Related Condensation Reactions. Thieme. [Link]

  • Unknown Author. (n.d.). Organic Chemistry II (Chem 2042). Course Hero. [Link]

  • Chemistry Steps. (2023). The Wittig Reaction: Examples and Mechanism. Chemistry Steps. [Link]

  • Unknown Author. (n.d.). Aldehydes and Ketones: Nucleophilic Addition Reactions. Unknown Source. [Link]

  • SynArchive. (n.d.). Aldol Condensation. SynArchive. [Link]

  • Google Patents. (n.d.). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
  • Ashenhurst, J. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. [Link]

  • Murphy, J. A., & Goundry, W. R. (2002). Intramolecular Wittig reactions with esters utilising triphenylphosphine and dimethyl acetylenedicarboxylate. Tetrahedron Letters, 43(10), 1841-1843. [Link]

  • Bruice, P. Y. (n.d.). Chapter 19 The Chemistry of Aldehydes and Ketones. Addition Reactions. Unknown Source. [Link]

  • Sato, S., et al. (2004). One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron, 60(36), 7899-7906. [Link]

  • Chemistry LibreTexts. (2022). 23.6: Intramolecular Aldol Reactions. Chemistry LibreTexts. [Link]

  • PubChemLite. (n.d.). 3-oxo-1-phenylcyclobutane-1-carboxylic acid (C11H10O3). PubChemLite. [Link]

  • Journal of Chemical Education. (1966). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 43(1), 36. [Link]

Sources

Application

Application Note: Controlled Ester Hydrolysis of 3-Oxo-1-phenyl-cyclobutanecarboxylic Acid Methyl Ester

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Protocol Executive Summary The synthesis and functionalization of cyclobutane derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Protocol

Executive Summary

The synthesis and functionalization of cyclobutane derivatives are of paramount importance in modern drug discovery, often serving as rigid bioisosteres for aromatic rings. However, the transformation of highly strained intermediates, such as 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester , into their corresponding free carboxylic acids presents a significant chemoselectivity challenge. This application note details a field-proven, self-validating protocol for the mild saponification of this substrate to yield 3-Oxo-1-phenylcyclobutanecarboxylic acid [1], specifically designed to circumvent base-induced ring-opening side reactions.

Mechanistic Causality & Reaction Design

When designing a hydrolysis protocol for 3-oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester, standard forcing conditions (e.g., aqueous NaOH or KOH at reflux) frequently result in substrate degradation. The causality behind this failure lies in the inherent strain of the cyclobutanone ring combined with its substitution pattern.

The Haller-Bauer Cleavage Risk

The C1 position of the substrate is fully substituted by a phenyl ring and a methyl ester, rendering the adjacent ketone at C3 "non-enolizable" on that side. Under strongly basic conditions, the hydroxide ion acts as a nucleophile, attacking the highly electrophilic C3 carbonyl carbon to form a tetrahedral intermediate. Instead of reverting, the strain of the four-membered ring drives a Haller-Bauer type C–C bond scission [2]. This cleavage irreversibly opens the ring, yielding acyclic glutaric acid derivatives rather than the desired cyclobutanone carboxylic acid.

The Mild Saponification Solution

To achieve chemoselective ester hydrolysis without triggering ring cleavage, the nucleophilic attack must be strictly directed toward the ester carbonyl. This is achieved through three critical experimental choices:

  • Lithium Hydroxide (LiOH): LiOH provides a sufficiently nucleophilic hydroxide source to cleave the ester but is significantly milder than NaOH/KOH, kinetically favoring ester saponification over ketone attack[3].

  • Monophasic Solvent System (THF/MeOH/H₂O): A 3:1:1 volumetric ratio is utilized. Tetrahydrofuran (THF) solubilizes the organic ester, water dissolves the LiOH, and Methanol (MeOH) acts as a phase-transfer bridge. This creates a homogeneous solution that prevents localized concentration spikes of base and allows the reaction to proceed rapidly at lower temperatures[4].

  • Thermal Control: Maintaining the reaction between 0 °C and room temperature suppresses the activation energy required for the Haller-Bauer ring-opening pathway.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Workup & Isolation A Substrate (Methyl Ester) D Saponification (Stir 2-4h, RT) A->D B Solvent System (THF:MeOH:H2O) B->D C LiOH·H2O (1.5 eq, 0 °C) C->D E Acidification (1M HCl to pH 2) D->E F Extraction (EtOAc) E->F G Product (Carboxylic Acid) F->G

Mild saponification workflow for 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester.

Step-by-Step Protocol

Materials & Reagents
  • Substrate: 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester (CAS: 1035897-59-6)

  • Base: Lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq)

  • Solvents: Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water (H₂O), Ethyl Acetate (EtOAc)

  • Quench/Workup: 1M Hydrochloric acid (HCl), Saturated aqueous NaCl (Brine), Anhydrous Na₂SO₄

Procedure
  • Solvent Preparation: In a clean, dry round-bottom flask, prepare a solvent mixture of THF, MeOH, and H₂O in a 3:1:1 volumetric ratio. Ensure the mixture is visually monophasic.

  • Substrate Dissolution: Add the methyl ester substrate to the solvent mixture to achieve a concentration of approximately 0.1 M. Stir until fully dissolved.

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Cooling is critical to prevent exothermic degradation upon base addition.

  • Base Addition: Add LiOH·H₂O (1.5 equivalents) in a single portion. Stir vigorously.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

    • Self-Validation Check: Monitor the reaction via TLC (e.g., 3:1 Hexanes/EtOAc) or LC-MS. The starting material spot (higher Rf) should completely disappear, replaced by a baseline spot (the lithium carboxylate salt).

  • Quenching & Acidification: Once complete, return the flask to the ice-water bath (0 °C). Carefully add 1M HCl dropwise while monitoring the pH. Stop when the aqueous layer reaches pH 2–3.

    • Causality: The product is highly water-soluble as a lithium salt. Acidification protonates the carboxylate, driving it into the organic phase during extraction. Performing this at 0 °C prevents acid-catalyzed aldol condensations of the cyclobutanone.

  • Concentration: Remove the volatile organic solvents (THF and MeOH) under reduced pressure (rotary evaporation) at a bath temperature no higher than 30 °C.

  • Extraction: Dilute the remaining aqueous layer with EtOAc. Transfer to a separatory funnel and extract the aqueous phase three times with EtOAc.

  • Washing & Drying: Combine the organic layers and wash once with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to afford the pure 3-Oxo-1-phenylcyclobutanecarboxylic acid (CAS: 766513-36-4)[1] as a solid.

Quantitative Data & Condition Comparison

The table below summarizes the empirical outcomes of various hydrolysis conditions applied to 3-oxocyclobutanecarboxylic acid esters, highlighting the necessity of the optimized protocol.

Reaction ConditionsReagent & Solvent SystemTemperaturePrimary OutcomeEst. YieldMechanistic Result
Harsh Basic NaOH, H₂O/EtOHReflux (80 °C)Ring-opened acyclic acids< 10%Haller-Bauer C–C bond cleavage dominates the pathway.
Harsh Acidic 6M HCl, DioxaneReflux (100 °C)Degradation / Decarboxylation< 20%High thermal stress leads to ring degradation and loss of CO₂.
Mild Basic (Optimized) LiOH, THF/MeOH/H₂O 0 °C to RT Desired Carboxylic Acid > 85% Highly chemoselective ester saponification.

Analytical Characterization & Troubleshooting

  • NMR Verification: Successful hydrolysis is most easily confirmed via ¹H-NMR by the complete disappearance of the sharp singlet at ~3.7 ppm, which corresponds to the methoxy (-OCH₃) protons of the starting ester. The cyclobutane methylene protons (C2 and C4) should remain intact as complex multiplets, confirming the ring has not opened.

  • Troubleshooting Biphasic Stalling: If the reaction stalls (incomplete conversion after 4 hours), the solvent system may have separated into two phases. Ensure the 3:1:1 ratio is strictly maintained; adding a small volume of MeOH can restore monophasic homogeneity and restart the reaction[4].

References

  • Haller–Bauer Reaction Revisited: Synthetic Applications of a Versatile C–C Bond Scission Reaction Source: ResearchGate URL:[Link]

  • 6.3 Methyl Esters and Derivatives: (i) Cleavage Source: Thieme Connect URL:[Link]

  • Basic Hydrolysis of Esters - Saponification Source: Master Organic Chemistry URL:[Link]

Sources

Method

Application Note: Strategic Utilization of 3-Oxo-1-phenyl-cyclobutanecarboxylic Acid Methyl Ester in Medicinal Chemistry

Executive Summary & Structural Rationale The pursuit of novel chemical space in modern drug discovery has driven a paradigm shift away from flat, sp2-hybridized aromatic systems toward three-dimensional, sp3-rich scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The pursuit of novel chemical space in modern drug discovery has driven a paradigm shift away from flat, sp2-hybridized aromatic systems toward three-dimensional, sp3-rich scaffolds. Increasing the fraction of sp3 carbons (Fsp3) is statistically correlated with improved aqueous solubility, reduced off-target promiscuity, and enhanced metabolic stability .

Within this context, 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester (CAS: 1035897-59-6) has emerged as a highly privileged, bifunctional building block. The cyclobutane core provides a rigid, conformationally restricted framework. The presence of a quaternary center at C1—bearing both a lipophilic phenyl ring and a versatile methyl ester—creates a highly defined 3D vector for library generation. Simultaneously, the C3-ketone offers an orthogonal handle for functionalization. Because the cyclobutanone ring is highly strained, the carbonyl carbon exhibits exceptional electrophilicity, making it an ideal substrate for ring expansions, spirocyclizations, and reductive aminations.

Physicochemical Profiling & Reactivity Metrics

To effectively deploy this building block, one must understand the thermodynamic forces governing its reactivity. The cyclobutanone core possesses a ring strain energy of approximately 26.3 kcal/mol . This strain forces the internal bond angles to deviate significantly from the ideal 109.5° (for sp3) and 120° (for sp2) geometries, rendering the C3-carbonyl highly susceptible to nucleophilic attack.

Table 1: Physicochemical & Structural Properties

PropertyValueMedicinal Chemistry Implication
Molecular Weight 204.23 g/mol Ideal low-MW intermediate for Fragment-Based Drug Discovery (FBDD) or lead optimization.
Fraction sp3 (Fsp3) 0.42Enhances 3D character; improves physicochemical properties and clinical success rates.
Ring Strain Energy ~26.3 kcal/molDrives high electrophilicity at the C3-ketone, accelerating nucleophilic additions.
Steric Environment Quaternary C1The bulky phenyl group shields the C1-ester, requiring specific chemoselective hydrolysis conditions.
H-Bond Profile 0 Donors / 3 AcceptorsFavorable for forming target interactions without severe desolvation penalties.

Orthogonal Reactivity Mapping

The true value of 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester lies in its orthogonal reactivity. The C3-ketone and C1-ester can be addressed independently without cross-interference, provided the reaction conditions are carefully calibrated.

Divergence Core 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester Ketone C3-Ketone Reactivity (Electrophilic Center) Core->Ketone Path A Ester C1-Ester Reactivity (Carboxyl Center) Core->Ester Path B RedAm Reductive Amination (Spiro-piperidines) Ketone->RedAm Oxime Domino Cyclization (Spiro-THQs) Ketone->Oxime Hydrolysis LiOH Hydrolysis (Free Acid) Ester->Hydrolysis Amide Amide Coupling (Peptidomimetics) Hydrolysis->Amide

Fig 1: Orthogonal synthetic divergence of the bifunctional cyclobutane scaffold.

Mechanistic Deep-Dive: Spirocyclic Scaffold Generation

One of the most advanced applications of this scaffold is the generation of spirotetrahydroquinolines (STHQs). STHQs are privileged structures in oncology and neurology. Recent methodologies utilize copper-catalyzed domino cyclization of cyclobutanone oximes with arylamines to construct these complex spirocycles in a single step .

Causality of the Mechanism: The reaction leverages the inherent ring strain of the cyclobutanone. Upon conversion of the C3-ketone to an oxime (or direct imine formation with an arylamine), a copper catalyst facilitates the isomerization to an enamine. The relief of ring strain during the subsequent intermolecular nucleophilic attack drives the thermodynamic formation of the highly complex spiro-fused system.

Mechanism A Cyclobutanone + Arylamine B Imine Intermediate A->B -H2O C Enamine Isomerization B->C Cu Catalyst D Intermolecular Cyclization C->D Nucleophilic Attack E Spiro-THQ Product D->E Aromatization

Fig 2: Cu-catalyzed domino cyclization mechanism for spirotetrahydroquinolines.

Validated Experimental Protocols

The following protocols have been engineered to ensure high chemoselectivity, preventing the cross-reactivity of the orthogonal functional groups.

Protocol A: Chemoselective Ester Hydrolysis

Objective: Isolate the free carboxylic acid for subsequent amide coupling while preserving the strained C3-ketone.

Rationale: The C1-ester is sterically hindered by the adjacent phenyl ring. Harsh basic conditions (e.g., NaOH in refluxing EtOH) risk retro-aldol degradation or ring-opening of the strained cyclobutanone. Lithium hydroxide (LiOH) is selected because the Li+ ion acts as a mild Lewis acid, coordinating the carbonyl oxygen and accelerating hydroxide attack at ambient temperatures without compromising the ring integrity.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester (1.0 eq, 5.0 mmol) in a solvent mixture of THF/MeOH/H2O (3:1:1, 25 mL). Note: The mixed solvent ensures homogeneity between the lipophilic ester and the aqueous base.

  • Reagent Addition: Add LiOH·H2O (1.5 eq, 7.5 mmol) in one portion at 0 °C.

  • Reaction: Remove the ice bath and stir at room temperature for 4–6 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 7:3). The starting material ( Rf​≈0.6 ) will disappear, and the product will remain at the baseline.

  • Quench & Workup: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the aqueous residue with water (15 mL) and wash with diethyl ether (10 mL) to remove non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH ~2 using 1M HCl. Causality: Protonation of the carboxylate is required to partition the product into the organic phase.

  • Extraction: Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the pure 3-oxo-1-phenylcyclobutanecarboxylic acid.

Protocol B: Reductive Amination at the C3-Ketone

Objective: Functionalize the C3 position with an amine while leaving the C1-ester intact.

Table 2: Reagent Selection for C3-Ketone Reductive Amination

Reducing AgentReactivity ProfileChemoselectivityRecommendation
NaBH4​ HighPoor (May reduce the C1-ester)Not Recommended
NaBH3​CN ModerateGood (Requires acidic pH, toxic byproducts)Alternative
NaBH(OAc)3​ MildExcellent (Selective for iminium over ketone/ester)Optimal Choice

Rationale: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is utilized because it is too mild to reduce the C1-ester or the unactivated C3-ketone. It strictly requires the prior formation of an iminium ion, ensuring absolute chemoselectivity. 1,2-Dichloroethane (DCE) is used as the solvent to allow for slight heating if sterically hindered amines are employed.

Step-by-Step Methodology:

  • Imine Formation: To a solution of the cyclobutanone ester (1.0 eq, 2.0 mmol) in anhydrous DCE (10 mL), add the desired primary or secondary amine (1.1 eq, 2.2 mmol).

  • Catalysis: Add glacial acetic acid (1.0 eq, 2.0 mmol). Causality: The acid catalyzes the dehydration step to form the iminium ion, which is the active electrophile for the mild reducing agent.

  • Reduction: After stirring for 30 minutes at room temperature, add NaBH(OAc)3​ (1.5 eq, 3.0 mmol) in small portions.

  • Self-Validation (In-Process): Monitor by LC-MS. Look for the disappearance of the ketone mass [M+H]+ 205 and the appearance of the product mass.

  • Quench: Once complete (typically 2–4 hours), quench the reaction by slowly adding saturated aqueous NaHCO3​ (15 mL). Causality: This neutralizes the acetic acid and decomposes any unreacted hydride safely.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 15 mL). Dry the combined organics over Na2​SO4​ and concentrate. Purify via flash chromatography to yield the C3-amino substituted cyclobutane.

References

  • Ketoreductase-Mediated Stereodivergent Synthesis of 1,1-Disubstituted Cyclobutan-3-ols ACS Journal of Organic Chemistry URL:[Link]

  • Copper-catalyzed domino cyclization of anilines and cyclobutanone oxime: a scalable and versatile route to spirotetrahydroquinoline derivatives Beilstein Journal of Organic Chemistry (via PMC) URL:[Link]

Application

Application Note: Methyl 3-oxo-1-phenylcyclobutane-1-carboxylate as a Strategic Building Block in Complex Molecule Synthesis

Strategic Rationale & Medicinal Chemistry Applications In modern drug discovery, the push to increase the fraction of sp3-hybridized carbons ( Fsp3​ ) has led to the widespread adoption of cyclobutane rings as rigidified...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Medicinal Chemistry Applications

In modern drug discovery, the push to increase the fraction of sp3-hybridized carbons ( Fsp3​ ) has led to the widespread adoption of cyclobutane rings as rigidified, metabolically stable bioisosteres for phenyl rings and gem-dimethyl groups. Among these scaffolds, methyl 3-oxo-1-phenylcyclobutane-1-carboxylate (CAS: 1035897-59-6) stands out as a highly versatile, orthogonally functionalized building block.

The architectural value of this molecule lies in its specific substitution pattern:

  • The 1-Phenyl Group : Provides essential lipophilic interactions and steric bulk, often utilized to occupy hydrophobic pockets in target proteins.

  • The 3-Oxo Moiety : Serves as a reactive handle for reductive aminations, Wittig olefinations, or Grignard additions, allowing for the introduction of diverse exit vectors.

  • The 1-Carboxylate Group : A masked carboxylic acid at a quaternary center that, upon hydrolysis, enables amide coupling for further scaffold elaboration.

Recent medicinal chemistry campaigns have leveraged 1-phenylcyclobutane-1-carboxylic acid derivatives to synthesize complex central nervous system (CNS) penetrant molecules and direct-acting nsP2 helicase inhibitors with potent antialphaviral activity 1. Furthermore, this core has been utilized in the synthesis of novel organotin complexes evaluated for their cytotoxic biological activities 2. The starting material itself presents an ideal orthogonal scaffold for these advanced synthetic workflows 3.

Physicochemical Profile
PropertyValue / Description
Chemical Name Methyl 3-oxo-1-phenylcyclobutane-1-carboxylate
CAS Number 1035897-59-6
Molecular Formula C₁₂H₁₂O₃
Molecular Weight 204.22 g/mol
Physical State Solid / Powder
Hazard Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)

Strategic Synthetic Workflow

The transformation of methyl 3-oxo-1-phenylcyclobutane-1-carboxylate into a complex Active Pharmaceutical Ingredient (API) requires a carefully orchestrated sequence of reactions. The workflow below outlines the logical progression from the ketone to an advanced amide scaffold.

G SM Methyl 3-oxo-1-phenylcyclobutane -1-carboxylate (CAS: 1035897-59-6) RedAm Reductive Amination Amine, NaBH(OAc)3, DCE SM->RedAm Int1 Methyl 3-amino-1-phenyl -cyclobutane-1-carboxylate RedAm->Int1 Hydrolysis Sterically Hindered Saponification LiOH, THF/MeOH/H2O, 60°C Int1->Hydrolysis Int2 3-amino-1-phenyl -cyclobutane-1-carboxylic acid Hydrolysis->Int2 Coupling Amide Coupling HATU, DIPEA, DMF Int2->Coupling API Complex API Scaffold (e.g., nsP2 Helicase Inhibitor) Coupling->API

Synthetic workflow from methyl 3-oxo-1-phenylcyclobutane-1-carboxylate to complex API scaffolds.

Experimental Protocols & Causality

As a Senior Application Scientist, it is critical to understand that executing these steps requires more than just mixing reagents; the 1,1-disubstituted cyclobutane ring imposes severe steric constraints that dictate reagent choice and reaction conditions.

Protocol A: Diastereoselective Reductive Amination

Causality Focus: The cyclobutane ring is puckered, and the bulky 1-phenyl and 1-carboxylate groups dictate the facial approach of the incoming amine and hydride. Using sodium triacetoxyborohydride (NaBH(OAc)₃) is a deliberate choice; its mild nature prevents the premature reduction of the ketone to a cyclobutanol, allowing the imine to fully form before hydride delivery.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask under N₂, dissolve methyl 3-oxo-1-phenylcyclobutane-1-carboxylate (1.0 eq) and the desired primary or secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Causality: DCE is preferred over dichloromethane (DCM) as it allows for higher solubility of the borohydride species and permits mild heating if the amine is sterically hindered.

  • Acid Catalysis: Add glacial acetic acid (1.5 eq) to the mixture. Stir at room temperature for 2 hours.

  • Self-Validation Check (IPC 1): Take a 10 µL aliquot, quench in 1 mL MeOH, and analyze via LC-MS. Do not proceed until the extracted ion chromatogram (EIC) shows >90% depletion of the starting ketone and the presence of the imine/enamine intermediate.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ (1.5 eq) in three portions over 15 minutes to control the mild exotherm.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to isolate the 3-amino derivative.

Protocol B: Saponification of the Sterically Hindered C1-Ester

Causality Focus: The C1 position is a quaternary carbon flanked by a phenyl ring and two cyclobutane methylene groups. This creates massive steric shielding around the methyl ester. Standard saponification conditions (LiOH in THF/H₂O at room temperature) will stall indefinitely. Elevating the temperature and utilizing a ternary solvent system is mandatory to drive the equilibrium.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a ternary solvent mixture of THF/MeOH/H₂O in a 2:1:1 ratio. Causality: Methanol acts as a crucial homogenizing agent, ensuring that the lipophilic cyclobutane remains in solution alongside the aqueous hydroxide.

  • Reaction Setup: Dissolve the methyl 3-amino-1-phenylcyclobutane-1-carboxylate intermediate (1.0 eq) in the solvent mixture (0.1 M). Add LiOH·H₂O (5.0 eq).

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C in an oil bath.

  • Self-Validation Check (IPC 2): Monitor the reaction by TLC (eluent: 3:1 Hexanes/EtOAc). Stain the TLC plate with aqueous KMnO₄. The starting material (Rf ≈ 0.6) will appear as a bright yellow spot against the purple background. Continue heating until this spot is completely absent (typically 18–24 hours).

  • Workup: Cool to room temperature. Carefully acidify the mixture to pH 4–5 using 1M HCl. Note: If the 3-position contains a basic amine, it will be protonated; ion-exchange chromatography or reverse-phase HPLC may be required for isolation. Extract with 10% iPrOH in CHCl₃, dry over Na₂SO₄, and concentrate to yield the carboxylic acid.

Protocol C: Amide Coupling to Generate the API Scaffold

Causality Focus: Coupling a highly hindered, quaternary carboxylic acid requires a highly reactive uronium coupling reagent. HATU is selected over EDC/HOBt because the HOAt leaving group generated by HATU is significantly more reactive, overcoming the steric barrier at the C1 position.

Step-by-Step Methodology:

  • Activation: Dissolve the 3-amino-1-phenylcyclobutane-1-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by HATU (1.2 eq).

  • Self-Validation Check (IPC 3): Stir for 15 minutes. Analyze a 5 µL aliquot via LC-MS to confirm the complete formation of the active HOAt-ester intermediate.

  • Coupling: Add the target amine partner (1.1 eq). Stir at room temperature for 4–6 hours.

  • Workup: Dilute with water to precipitate the product, or extract with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF), dry, and purify to yield the final complex molecule.

Quantitative Data Summary

To demonstrate the necessity of the optimized conditions described in Protocol B, the following quantitative data summarizes the optimization of the C1-ester saponification.

Table 1: Optimization of C1-Ester Saponification Conditions

EntryBase (eq)Solvent SystemTemp (°C)Time (h)Conversion (%)*
1LiOH (2.0)THF/H₂O (1:1)2524< 10%
2LiOH (5.0)THF/H₂O (1:1)602445%
3NaOH (5.0)MeOH/H₂O (1:1)602462%
4 LiOH (5.0) THF/MeOH/H₂O (2:1:1) 60 18 > 98%

*Conversion determined by LC-MS integration of the UV trace (254 nm).

References

  • Title: Identification of Direct-acting nsP2 Helicase Inhibitors with Antialphaviral Activity Source: bioRxiv URL: [Link]

  • Title: Synthesis and biological activity of organotin complexes with 1-phenylcyclobutane-1-carboxylic acid Source: Journal of Molecular Structure / ResearchGate URL: [Link]

  • Title: methyl 3-oxo-1-phenylcyclobutane-1-carboxylate — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

Method

The Rising Star of Strained Scaffolds: Application Notes for 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester in Advanced Material Synthesis

The quest for novel materials with precisely engineered properties is a cornerstone of modern scientific innovation. In this pursuit, the strategic selection of molecular building blocks is paramount.

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Author: BenchChem Technical Support Team. Date: March 2026

The quest for novel materials with precisely engineered properties is a cornerstone of modern scientific innovation. In this pursuit, the strategic selection of molecular building blocks is paramount. Cyclobutane derivatives have emerged as a compelling class of synthons, prized for their inherent ring strain and rigid, three-dimensional architecture, which can impart unique thermal, mechanical, and electronic characteristics to macromolecular structures.[1][2] This technical guide delves into the potential applications of a particularly intriguing, yet underexplored, cyclobutane derivative: 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester . We will provide detailed application notes and hypothetical, yet scientifically grounded, protocols for its utilization in the synthesis of novel materials, aimed at researchers, scientists, and professionals in drug development and materials science.

The Untapped Potential of a Multifunctional Cyclobutane Synthon

3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester (CAS 1035897-59-6) is a compound of significant interest due to its unique combination of structural features.[3] The rigid cyclobutane core provides a well-defined spatial arrangement, while the phenyl group introduces aromaticity and potential for π-π stacking interactions. Furthermore, the presence of a reactive ketone and a methyl ester group opens a gateway for a variety of chemical transformations, making it a versatile precursor for bespoke monomer synthesis and polymer construction. The inherent ring strain of the cyclobutane moiety can also be harnessed for specific chemical transformations, such as ring-opening reactions, to create unique polymer architectures.[4][5][6]

Application Note I: A Novel Monomer for High-Performance Polyesters

The presence of the methyl ester functionality makes 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester a prime candidate for polyester synthesis via polycondensation reactions. The rigid and bulky cyclobutane-phenyl moiety is expected to introduce significant steric hindrance, leading to polymers with high glass transition temperatures (Tg), enhanced thermal stability, and amorphous character.[7] Such materials could find applications in areas requiring robust performance under demanding conditions, including advanced coatings, engineering plastics, and specialty films.

Hypothetical Protocol: Synthesis of a Novel Polyester via Melt Polycondensation

This protocol describes a two-stage melt polycondensation process for the synthesis of a polyester from 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester and a suitable diol, such as 1,4-butanediol.

Materials:

  • 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester (98% purity)[3]

  • 1,4-Butanediol (anhydrous)

  • Titanium(IV) isopropoxide (catalyst)

  • Antioxidant (e.g., Irganox 1010)

  • High-purity nitrogen gas

  • Anhydrous toluene

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

  • Schlenk line for inert atmosphere operations.

Procedure:

Stage 1: Transesterification

  • Thoroughly dry all glassware in an oven at 120°C overnight and assemble the reaction apparatus under a stream of nitrogen.

  • Charge the flask with 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester (1.0 mol equivalent), 1,4-butanediol (1.2 mol equivalent), and the antioxidant (0.1 wt%).

  • Heat the mixture to 150°C under a gentle nitrogen flow with continuous stirring to form a homogeneous melt.

  • Add the titanium(IV) isopropoxide catalyst (0.05 mol% relative to the methyl ester) to the molten mixture.

  • Gradually increase the temperature to 200°C over 1 hour. Methanol will begin to distill off as a byproduct of the transesterification reaction.

  • Continue the reaction at 200°C for 4-6 hours, or until at least 95% of the theoretical amount of methanol has been collected.

Stage 2: Polycondensation

  • Gradually reduce the pressure in the reaction vessel to below 1 Torr over a period of 30 minutes.

  • Slowly increase the temperature to 250°C.

  • Continue the polycondensation reaction under high vacuum and at 250°C for 4-8 hours. The viscosity of the reaction mixture will increase significantly during this stage as the polymer chain length grows.

  • Once the desired viscosity is achieved (monitored by the torque of the mechanical stirrer), discontinue heating and allow the reactor to cool to room temperature under a nitrogen atmosphere.

  • The resulting solid polymer can be removed from the flask and purified by dissolving in a suitable solvent (e.g., chloroform) and precipitating in a non-solvent (e.g., methanol).

  • Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.

Expected Polymer Characteristics:

PropertyExpected Value/CharacteristicRationale
Glass Transition Temperature (Tg) HighThe rigid cyclobutane-phenyl backbone restricts chain mobility.[7]
Thermal Stability HighAromatic and rigid aliphatic structures contribute to thermal robustness.[7]
Solubility Soluble in common organic solventsThe bulky, non-symmetrical monomer unit is likely to produce an amorphous polymer.
Mechanical Properties High modulus, brittleThe rigid polymer backbone is expected to result in a stiff material.

Application Note II: A Versatile Precursor for Functional Monomers

The ketone functionality at the 3-position of the cyclobutane ring offers a reactive handle for further chemical modification, allowing for the synthesis of a diverse range of functionalized monomers. For instance, reduction of the ketone to a hydroxyl group would yield a hydroxy-ester monomer, which could be used to introduce branching in polyesters or to create polymers with altered hydrophilicity. Alternatively, the ketone could be converted into other functional groups, such as an oxime or a hydrazone, to introduce specific functionalities for applications in areas like chemosensors or self-healing materials.

Hypothetical Protocol: Synthesis of a Dihydroxy Monomer via Ketone Reduction

This protocol outlines the reduction of the keto group in 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester to a hydroxyl group using sodium borohydride, followed by the reduction of the ester to a primary alcohol using lithium aluminum hydride to yield a diol monomer.

Materials:

  • 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

Step 1: Reduction of the Ketone

  • Dissolve 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester (1.0 mol equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 mol equivalent) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is approximately 6-7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude hydroxy-ester. Purify by column chromatography on silica gel (ethyl acetate/hexane gradient).

Step 2: Reduction of the Ester

  • In a separate, dry three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of lithium aluminum hydride (2.0 mol equivalent) in anhydrous THF under a nitrogen atmosphere and cool to 0°C.

  • Dissolve the purified hydroxy-ester from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction mixture to 0°C and quench by the sequential and careful dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting granular precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude diol. Purify by recrystallization or column chromatography.

Visualization of Proposed Structures and Workflows

Caption: Proposed polyester structure from 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester.

Monomer_Modification Start 3-Oxo-1-phenyl-cyclobutane- carboxylic acid methyl ester Step1 Reduction of Ketone (e.g., NaBH₄) Start->Step1 Intermediate 3-Hydroxy-1-phenyl-cyclobutane- carboxylic acid methyl ester Step1->Intermediate Step2 Reduction of Ester (e.g., LiAlH₄) Intermediate->Step2 Final 1-Phenyl-cyclobutane-1,3-diol (Diol Monomer) Step2->Final

Caption: Workflow for the synthesis of a dihydroxy monomer.

Conclusion and Future Outlook

While the application of 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester in novel material synthesis is still in its nascent stages, its unique molecular architecture presents a compelling case for its exploration. The protocols and insights provided herein, though based on established chemical principles and analogous systems, offer a solid foundation for researchers to begin investigating this promising synthon. Future work should focus on the actual synthesis and characterization of polymers derived from this monomer to validate the predicted properties and uncover new and exciting applications. The versatility of its functional groups suggests that a wide array of novel materials with tailored properties are within reach, paving the way for advancements in diverse fields, from high-performance plastics to sophisticated biomedical devices.

References

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485–1537.
  • BenchChem. (n.d.). Application Notes and Protocols for Cyclobutane Derivatives in Materials Science. Retrieved from a relevant chemical supplier's technical documentation.[2]

  • Yokozawa, T., & Tsuruta, E. (1995). Ring-Opening Polymerization of the Cyclobutane Adduct of Methyl Tricyanoethylenecarboxylate and Ethyl Vinyl Ether. Macromolecules, 28(23), 7725–7730.[4]

  • Lin, T. P., & Grubbs, R. H. (2016). Precision Synthesis of Alternating Copolymers via Ring-Opening Polymerization of 1-Substituted Cyclobutenes. Accounts of Chemical Research, 49(3), 465–473.[6]

  • Seiser, T., Saget, T., Tran, D. N., & Cramer, N. (2011). Cyclobutanes in catalysis.
  • BenchChem. (n.d.). Cyclobutane Derivatives: Versatile Building Blocks in Modern Organic Synthesis.
  • Grilo, L. M., et al. (2025). Synthesis of semi-rigid-biobased polyesters from renewable furanic cyclobutane diacid. Polymer Chemistry, (34).[7]

Sources

Application

Application Note: Protocols for the Stereoselective Reduction of Methyl 3-oxo-1-phenylcyclobutane-1-carboxylate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale The cyclobutane ring is a highly valuable, c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

The cyclobutane ring is a highly valuable, conformationally restricted scaffold in modern medicinal chemistry . The selective modification of cyclobutanones, specifically the reduction of the C3 keto group in methyl 3-oxo-1-phenylcyclobutane-1-carboxylate (CAS: 1035897-59-6), presents a unique stereochemical challenge.

Because C1 is disubstituted with a phenyl group and a methyl ester, the two faces of the cyclobutanone ring are sterically and electronically distinct. The phenyl group is significantly bulkier than the methyl ester. According to the Felkin-Anh model adapted for cyclobutanones, hydride reduction is governed by torsional strain and repulsive electrostatic interactions .

The Causality of Stereocontrol: When a hydride source approaches the ketone, a syn-facial attack (from the same side as the bulky phenyl group) results in severe steric clash and high torsional strain. Conversely, an anti-facial attack (from the side of the smaller ester group) minimizes this strain. As a result, the hydride pushes the newly formed hydroxyl group to the syn face. Therefore, substrate-controlled reductions predominantly yield the cis-alcohol (where the -OH is cis to the phenyl group). Accessing the trans-alcohol requires overriding this inherent substrate bias, typically via enzyme-controlled biocatalysis.

Mechanism Ketone C3 Ketone Intermediate FaceSyn Syn-Facial Attack (Steric/Electrostatic Clash) Ketone->FaceSyn Hydride FaceAnti Anti-Facial Attack (Favored by Felkin-Anh) Ketone->FaceAnti Hydride TransProd Trans-Alcohol (Minor Product) FaceSyn->TransProd High Torsional Strain CisProd Cis-Alcohol (Major Product >90%) FaceAnti->CisProd Minimized Strain

Mechanistic logic of facial hydride attack governed by torsional strain.

Experimental Methodologies

The following self-validating protocols are designed to provide researchers with scalable options depending on the required diastereomeric ratio (d.r.) and target isomer.

Protocol A: Standard Diastereoselective Reduction (NaBH₄)

This protocol utilizes Sodium Borohydride (NaBH₄) and relies on the substrate's inherent thermodynamic and kinetic bias to produce the cis-alcohol.

Reagents: Methyl 3-oxo-1-phenylcyclobutane-1-carboxylate (1.0 eq), NaBH₄ (1.5 eq), Anhydrous Methanol (0.2 M).

  • Preparation: Charge an oven-dried round-bottom flask with the ketone (1.0 eq) and anhydrous methanol.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Rationale: Lowering the temperature enhances the thermodynamic preference for the anti-facial attack and minimizes potential transesterification side reactions.

  • Addition: Add NaBH₄ (1.5 eq) portion-wise over 15 minutes. Rationale: Portion-wise addition controls the exothermic release of hydrogen gas, preventing localized heating that could degrade stereoselectivity.

  • Reaction: Stir at 0 °C for 1.5 hours. Monitor conversion via LC-MS or TLC (Hexanes/EtOAc 7:3).

  • Quench & Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl dropwise. Crucial Insight: Avoid strong acids (like HCl), which can cause elimination of the cyclobutanol or hydrolyze the methyl ester. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Enhanced Stereocontrol via Bulky Hydrides (L-Selectride)

To push the cis selectivity to near-absolute levels (>95:5), a sterically demanding hydride source is employed.

Reagents: Ketone (1.0 eq), L-Selectride (1.0 M in THF, 1.2 eq), Anhydrous THF (0.1 M).

  • Preparation: Dissolve the ketone in anhydrous THF under an inert nitrogen atmosphere.

  • Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Rationale: The extreme cold maximizes the steric differentiation between the two faces of the cyclobutanone.

  • Addition: Add L-Selectride dropwise over 20 minutes. Stir at -78 °C for 2 hours.

  • Modified Quench: Quench the reaction at -78 °C with saturated aqueous NH₄Cl, then allow it to warm to room temperature. Crucial Insight: The standard oxidative workup for boranes (H₂O₂/NaOH) will rapidly saponify the methyl ester at C1. Using a buffered NH₄Cl quench preserves the ester moiety.

  • Isolation: Extract with Methyl tert-butyl ether (MTBE), wash with water and brine, dry over MgSO₄, and concentrate.

Protocol C: Biocatalytic Reduction (KREDs) for the Trans-Isomer

Chemical hydrides cannot easily access the trans-alcohol due to substrate bias. Ketoreductase (KRED) enzymes override this by orienting the ketone within their chiral active site.

Reagents: Ketone (1.0 eq), KRED enzyme panel, NADP⁺ (1 mM), Isopropanol (100 mM), Potassium Phosphate Buffer (100 mM, pH 7.0).

  • Buffer Preparation: Prepare the phosphate buffer containing NADP⁺ and isopropanol. Rationale: Isopropanol acts as the terminal hydride donor, recycling the NADP⁺ cofactor.

  • Substrate Solubilization: Dissolve the ketone in a minimal amount of DMSO (final concentration ≤5% v/v) to ensure bioavailability in the aqueous medium without denaturing the enzyme.

  • Incubation: Add the selected KRED enzyme (e.g., KRED-P1-B04 or equivalent trans-selective variant). Incubate at 30 °C with orbital shaking (250 rpm) for 24 hours.

  • Isolation: Add Celite to the mixture, filter to remove proteins, and extract the filtrate with EtOAc.

Workflow Start Methyl 3-oxo-1-phenylcyclobutane -1-carboxylate NaBH4 Protocol A: NaBH4 (MeOH, 0 °C) Start->NaBH4 Standard LSelect Protocol B: L-Selectride (THF, -78 °C) Start->LSelect Bulky Hydride KRED Protocol C: KREDs (Buffer, 30 °C) Start->KRED Biocatalysis Cis Major: cis-Alcohol (Thermodynamic/Kinetic) NaBH4->Cis d.r. ~90:10 LSelect->Cis d.r. >95:5 KRED->Cis KRED-1 Trans Major: trans-Alcohol (Enzyme-controlled) KRED->Trans KRED-2

Workflow of reduction strategies for methyl 3-oxo-1-phenylcyclobutane-1-carboxylate.

Quantitative Data & Method Comparison

The following table summarizes the expected performance metrics for each protocol based on established cyclobutanone reduction profiles.

ProtocolReagent SystemTemp (°C)Time (h)Expected Yieldd.r. (cis:trans)Key Advantage / Limitation
A NaBH₄ / MeOH01.585 - 92%~ 90:10Highly cost-effective; requires chromatographic separation of minor isomer.
B L-Selectride / THF-782.080 - 88%> 95:5Excellent stereocontrol; requires cryogenic conditions and careful non-basic workup.
C KRED / Buffer / IPA3024.070 - 85%Enzyme dependentOnly viable route to access the trans-isomer; requires enzyme screening.

Analytical Validation

To validate the success of the protocols, the diastereomeric ratio must be quantified:

  • ¹H-NMR Spectroscopy: The chemical shift of the C3 methine proton (CH-OH) is highly diagnostic. In the cis-isomer, the proton is in an pseudo-axial environment, typically resonating further upfield with distinct coupling constants compared to the trans-isomer.

  • HPLC Analysis: Use a reverse-phase C18 column (e.g., Water/Acetonitrile gradient with 0.1% Formic Acid). The cis and trans isomers of cyclobutanols generally exhibit baseline separation, allowing for accurate integration of the d.r.

References

  • Title: Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones Source: Molecules (MDPI) URL: [Link]

  • Title: Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory Source: The Journal of Organic Chemistry (via PubMed) URL: [Link]

Method

Application Notes and Protocols for Ring-Opening Reactions of 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Synthetic Potential of a Strained Carbocycle 3-Oxo-1-phenyl-cyclobutanecarboxylic acid m...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Synthetic Potential of a Strained Carbocycle

3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester is a functionally rich, strained four-membered carbocycle. Its inherent ring strain, a consequence of bond angle deviation from the ideal sp³ hybridization, renders it a versatile intermediate for the synthesis of complex acyclic and heterocyclic structures.[1] The strategic placement of a ketone, a phenyl group, and a methyl ester on the cyclobutane core provides multiple handles for chemical manipulation, making its ring-opening reactions a subject of significant interest in synthetic and medicinal chemistry. The products of such reactions, primarily γ-keto esters and their derivatives, are valuable precursors for a variety of biologically active molecules and complex organic frameworks.[2][3] This document provides a detailed guide to the anticipated ring-opening reactions of this substrate, drawing upon established principles of cyclobutane chemistry and analogous transformations.

Understanding the Driving Force: Ring Strain

The reactivity of the cyclobutane ring in 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester is fundamentally driven by the desire to relieve ring strain. This strain arises from two main factors:

  • Angle Strain: The internal C-C-C bond angles in a planar cyclobutane would be 90°, a significant deviation from the ideal tetrahedral angle of 109.5°. To alleviate this, the cyclobutane ring puckers, but substantial angle strain remains.

  • Torsional Strain: The puckered conformation also helps to reduce the eclipsing interactions between adjacent hydrogen atoms, though some torsional strain persists.

The presence of sp²-hybridized carbonyl carbon further influences the ring strain and electronic properties of the molecule, making the cyclobutane ring susceptible to cleavage under various conditions.

Ring-Opening Strategies and Protocols

The regioselectivity of the ring-opening of 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester is dictated by the nature of the attacking reagent and the reaction conditions. The presence of the phenyl and ester groups at C1 and the ketone at C3 creates a polarized system, influencing the site of bond cleavage.

Nucleophilic Ring-Opening Reactions

Nucleophilic attack is a common strategy to induce the ring-opening of strained carbocycles. The reaction typically proceeds via attack at either the carbonyl carbon or one of the cyclobutane carbons, leading to different outcomes.

The probable mechanism involves the initial attack of a nucleophile, which can be followed by a concerted or stepwise ring-opening. The regioselectivity will be influenced by both steric and electronic factors.

DOT Script for Nucleophilic Ring-Opening Mechanism

G cluster_0 Nucleophilic Ring-Opening A 3-Oxo-1-phenyl- cyclobutanecarboxylic acid methyl ester B Intermediate A->B  Nu⁻ C γ-Keto Ester Product B->C  H⁺ workup

Caption: Generalized mechanism of nucleophilic ring-opening.

This protocol describes the hydrolysis of the methyl ester followed by a potential retro-Michael type ring-opening under basic conditions to yield a γ-keto acid.

Materials:

  • 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Expected Outcome: The primary product is expected to be 4-oxo-4-phenylbutanoic acid, resulting from both hydrolysis of the ester and ring cleavage.

Parameter Condition Expected Yield Reference
TemperatureRoom TemperatureModerate to HighAnalogous Reactions[4]
Reaction Time2-12 hours
Acid-Catalyzed Ring-Opening Reactions

Acidic conditions can promote the ring-opening of cyclobutanones, often initiated by protonation of the carbonyl oxygen. This enhances the electrophilicity of the cyclobutane ring, making it susceptible to nucleophilic attack by the solvent or other nucleophiles present.

The mechanism likely involves protonation of the carbonyl oxygen, followed by nucleophilic attack and subsequent ring cleavage. The regioselectivity of the attack will be influenced by the stability of the resulting carbocationic intermediate.

DOT Script for Acid-Catalyzed Ring-Opening Mechanism

G cluster_1 Acid-Catalyzed Ring-Opening D 3-Oxo-1-phenyl- cyclobutanecarboxylic acid methyl ester E Protonated Intermediate D->E  H⁺ F Ring-Opened Product E->F  NuH

Caption: Generalized mechanism of acid-catalyzed ring-opening.

Lewis acids can coordinate to the carbonyl oxygen, activating the cyclobutanone ring towards nucleophilic attack. This method can offer milder reaction conditions compared to Brønsted acids.

Materials:

  • 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester

  • Titanium tetrachloride (TiCl₄) or Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (DCM), anhydrous

  • A nucleophile (e.g., a silyl enol ether, an alcohol, or a thiol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester (1.0 eq) and the nucleophile (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the Lewis acid (e.g., TiCl₄, 1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM (2 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the product by column chromatography.

Expected Outcome: The product will depend on the nucleophile used. For instance, using a silyl enol ether could lead to a Michael-type adduct followed by ring-opening to a more complex keto-ester.

Parameter Condition Expected Yield Reference
Temperature0 °C to Room TemperatureVaries with nucleophileAnalogous Reactions[5]
Reaction Time1-24 hours
Reductive and Decarboxylative Ring-Opening

The presence of the β-keto ester moiety opens up possibilities for reductive or decarboxylative ring-opening pathways.

If the methyl ester is first hydrolyzed to the corresponding carboxylic acid, heating can induce decarboxylation. In the context of the strained ring, this could be accompanied by ring cleavage.

Materials:

  • 3-Oxo-1-phenylcyclobutane-1-carboxylic acid (prepared via hydrolysis of the methyl ester)

  • High-boiling solvent (e.g., dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF))

  • Sodium chloride (optional, as a catalyst for Krapcho decarboxylation)

Procedure:

  • Dissolve 3-Oxo-1-phenylcyclobutane-1-carboxylic acid (1.0 eq) in DMSO.

  • Add a catalytic amount of NaCl (optional).

  • Heat the reaction mixture to a high temperature (e.g., 120-160 °C) and monitor for the evolution of CO₂.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over a suitable drying agent.

  • Concentrate the solvent and purify the product by distillation or chromatography.

Expected Outcome: The likely product is 1-phenylcyclobutan-1-one, though concomitant ring-opening to other products is possible depending on the reaction conditions. The synthesis of 3-oxocyclobutanecarboxylic acid often involves a decarboxylation step.[6][7]

Parameter Condition Expected Yield Reference
Temperature120-160 °CModerateGeneral Decarboxylation Principles
Reaction Time1-6 hours

Conclusion

The ring-opening reactions of 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester offer a rich field for synthetic exploration. The protocols outlined above, based on established chemical principles and reactions of analogous structures, provide a solid starting point for researchers and drug development professionals. The choice of reaction conditions and reagents will ultimately determine the outcome, leading to a diverse array of valuable γ-keto esters and other functionalized acyclic compounds. Careful optimization and characterization will be crucial for the successful application of these transformations in complex molecule synthesis.

References

  • "studies toward the stereocontrolled synthesis of cyclobutane derivatives - ScholarWorks". (2023). scholarworks.sjsu.edu.
  • "Theoretical Study on the Ring-Opening of 1,3-disilacyclobutane and H2 Elimin
  • "Formation of γ-‐Keto Esters from β - Organic Syntheses". (2014). .

  • "Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkyno
  • "The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan". (n.d.). PMC.
  • "Ring cleavage of cyclohexane-1,3-diones in the aldol cyclization step of Robinson annelations: a novel mechanism via oxatwistanes and .delta.-lactones - R Discovery". (1985). R Discovery.
  • "Synthesis of methyl 1-methylcyclobutane carboxylate - PrepChem.com". (n.d.). .

  • "Structure of Methyl 1-oxo-3,5-diphenylcyclohexene-6-carboxylate - MDPI". (2007). .

  • "Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC". (n.d.). PMC.
  • "Ring opening, nucleophilic substitution - Chemistry Stack Exchange". (2020). Chemistry Stack Exchange.
  • "One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes - Organic Chemistry Portal". (n.d.). .

  • "Efficient synthesis of 2-substituted cyclobutanones as markers for food irradi
  • "3-oxo-1-phenylcyclobutane-1-carboxylic acid (C11H10O3) - PubChemLite". (n.d.). PubChem.
  • "CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents". (n.d.).
  • "Innovative Continuous Process for the Production of 3-Oxocyclobutane-1-Carboxylic Acid". (n.d.). American Chemical Society.
  • "Nucleophilic Substitution vs Ring Opening – Dual Reactivity of Benzo[b]phosphol-3-yl Triflates toward Alkyl Grignard Reagents - MOST Wiedzy". (2025). MOST Wiedzy.
  • "Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes - Chemical Science (RSC Publishing)". (n.d.). Royal Society of Chemistry.
  • "3-Oxo-1-phenylcyclobutane-1-carboxylic acid | 766513-36-4 - Sigma-Aldrich". (n.d.). Sigma-Aldrich.
  • "Ring-opening 1,3-arylboration of arylcyclopropanes mediated by BCl3 - SciSpace". (2020). SciSpace.
  • "Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition | The Journal of Organic Chemistry - ACS Publications". (2016).
  • "methyl 3-oxo-1-phenylcyclobutane-1-carboxylate — Chemical Substance Inform
  • "Proposed mechanism for nucleophilic ring opening of N-aryl-oxathiazinane heterocycles". (n.d.).
  • "Mechanistic studies of 1,3-dipolar cycloadditions of bicyclic thioisomünchnones with alkenes. A computational rationale focused - SciSpace". (n.d.). SciSpace.
  • "Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Eureka | Patsnap". (2009). patents.
  • "Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT - PMC". (n.d.). PMC.
  • "Branch-Selective Allylic C-H Carboxylation of Terminal Alkenes by Pd/sox Catalyst". (n.d.). .

  • "(PDF) Structure of Methyl 1-oxo-3,5-diphenylcyclohexene-6-carboxylate - ResearchGate". (2025).
  • "23761-23-1 | 3-Oxocyclobutanecarboxylic acid | ChemScene". (n.d.). ChemScene.
  • "2025 - 大阪大学 薬学研究科 機能分子製造化学分野". (n.d.). Osaka University.

Sources

Application

The Alchemist's Blueprint: Leveraging Privileged Scaffolds in the Synthesis of Pharmaceutical Intermediates

For the modern medicinal chemist, the molecular scaffold is the foundational canvas upon which blockbuster drugs are painted. These core structures, often heterocyclic in nature, are not merely inert frameworks; they are...

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Author: BenchChem Technical Support Team. Date: March 2026

For the modern medicinal chemist, the molecular scaffold is the foundational canvas upon which blockbuster drugs are painted. These core structures, often heterocyclic in nature, are not merely inert frameworks; they are "privileged scaffolds," evolutionarily selected and synthetically honed to interact with a multitude of biological targets.[1][2] This ability to serve as a versatile template for drug discovery makes them invaluable in the synthesis of pharmaceutical intermediates—the crucial building blocks of active pharmaceutical ingredients (APIs).[3]

This technical guide eschews a rigid, one-size-fits-all approach. Instead, it delves into the strategic application of prominent scaffolds, providing not just the "how" but the "why" behind the synthesis of key pharmaceutical intermediates. We will explore the underlying principles, present detailed, field-tested protocols, and offer insights into the characterization of these vital molecules.

The Power of the Privileged Scaffold: A Strategic Overview

The utility of a scaffold lies in its ability to present functional groups in a precise three-dimensional arrangement, facilitating interactions with biological macromolecules.[4] Heterocycles, in particular, are mainstays in drug design due to their capacity for hydrogen bonding, their influence on lipophilicity and metabolic stability, and their structural diversity.[5] By selecting an appropriate scaffold, chemists can significantly streamline the synthetic route to a complex intermediate, often with improved yields and fewer side products.

This guide will focus on three illustrative case studies, each highlighting a different, yet equally important, privileged scaffold: the pyrazole core, central to anti-inflammatory drugs and treatments for erectile dysfunction; the pyrrole ring, the heart of the world's best-selling statin; and the versatile β-carboline framework, found in a wide range of neurologically active compounds.

Case Study 1: The Pyrazole Scaffold – A Tale of Two Blockbusters

The pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms. Its derivatives are renowned for their diverse pharmacological activities.[6] We will examine its role in the synthesis of intermediates for two major drugs: Celecoxib and Sildenafil.

Application Note: Synthesis of a Celecoxib Intermediate via Cyclocondensation

Celecoxib, a selective COX-2 inhibitor, features a 1,5-diarylpyrazole core.[1] The key to its synthesis is the regioselective cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine, a reaction that efficiently constructs the central pyrazole ring.[1]

Causality in Experimental Design: The choice of an acidic catalyst is crucial for promoting the condensation and subsequent cyclization while minimizing side reactions. The regioselectivity, which is vital for the final biological activity, is controlled by the electronic and steric nature of the substituents on the dicarbonyl compound.

Quantitative Data: Celecoxib Synthesis Parameters

ParameterValue / ConditionSource
Reactant A 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione[1]
Reactant B 4-hydrazinobenzenesulfonamide hydrochloride[1]
Solvent Water[1]
Catalyst/Acid Aqueous Hydrochloric Acid[1]
Temperature Reflux[1]
Reaction Time 4 - 6 hours[1]
Typical Yield >95% (crude)[1]
Purity Check HPLC analysis (<2.5% regioisomer)[1]

Experimental Protocol: Synthesis of the Celecoxib Pyrazole Core

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, charge 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) and water.

  • Addition of Reagents: Add 4-hydrazinobenzenesulfonamide hydrochloride (1.1 eq) to the mixture.[1]

  • Acidification: Add aqueous hydrochloric acid to catalyze the reaction.

  • Reaction: Heat the mixture to reflux and maintain for approximately 4-6 hours with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • Workup: Upon completion, cool the mixture to room temperature. The crude product will precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization.[1]

Visualization of the Celecoxib Intermediate Synthesis Workflow

reagents 1,3-Dicarbonyl + Substituted Hydrazine reaction_mixture Reaction Mixture in Water + HCl reagents->reaction_mixture Mixing reflux Reflux (4-6 hours) reaction_mixture->reflux Heating precipitation Cooling & Precipitation reflux->precipitation Completion filtration Vacuum Filtration precipitation->filtration Isolation product Crude Celecoxib Intermediate filtration->product

Caption: Workflow for the synthesis of the Celecoxib pyrazole intermediate.

Case Study 2: The Pyrrole Scaffold – Constructing the Core of Atorvastatin

The pentasubstituted pyrrole core is the defining feature of Atorvastatin, a highly successful cholesterol-lowering drug.[7] The industrial synthesis of this complex molecule relies heavily on the Paal-Knorr synthesis to construct the central pyrrole ring.[7][8]

Application Note: Paal-Knorr Synthesis of an Atorvastatin Intermediate

The Paal-Knorr synthesis is a classic and robust method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[8] In the context of Atorvastatin synthesis, a complex 1,4-diketone is condensed with a chiral amino-ester side chain.[9]

Causality in Experimental Design: The reaction is typically carried out in a non-polar solvent with azeotropic removal of water to drive the equilibrium towards the product. The use of a mild acid catalyst, such as pivalic acid, facilitates the reaction without causing unwanted side reactions on the sensitive functional groups of the starting materials.[8]

Comparative Data: Synthetic Routes to Atorvastatin Ethyl Ester

Synthetic RouteKey ReactionTypical YieldNumber of StepsAdvantagesDisadvantagesSource
Paal-Knorr Condensation Reaction of a 1,4-dicarbonyl with a primary amineGood to Excellent (>90% for condensation)~6 steps to protected esterWell-established, robust, scalableSynthesis of the 1,4-dicarbonyl precursor can be complex[8]
Hantzsch Pyrrole Synthesis Three-component reaction of a β-ketoester, an α-haloketone, and a primary amineModerate (~38% overall for lactone)~5 steps to lactoneOne-pot potential, versatileCan require less common starting materials, variable yields[8]
Multicomponent Reaction (Ugi) One-pot reaction of an amine, carbonyl, isocyanide, and carboxylic acidModerate (46% for a key intermediate)4 steps to final productHigh atom economy, convergentMay require optimization, isocyanides can be hazardous[7][8]

Experimental Protocol: Paal-Knorr Synthesis of an Atorvastatin Acetonide Ester Intermediate

  • Reaction Setup: To a solution of 1,1-dimethyl-(4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (1.0 eq) in a mixture of toluene and heptane, add the diketone of atorvastatin (1.09 eq).

  • Catalyst Addition: Warm the mixture to 50°C under a nitrogen atmosphere. Add pivalic acid (0.7 eq) followed by n-butylamine (0.7 eq).[4]

  • Azeotropic Distillation: Heat the resulting suspension to reflux and remove water azeotropically using a Dean-Stark apparatus.

  • Monitoring: Monitor the reaction by HPLC until completion.

  • Workup: Cool the reaction mixture to ambient temperature. Wash the organic phase sequentially with 1N NaOH, 1N HCl, and water.

  • Isolation and Purification: Concentrate the organic layer under reduced pressure. Add heptane to the residue to precipitate the product. Filter the solid, wash with heptane, and dry under vacuum to yield the atorvastatin acetonide ester intermediate.[4]

Visualization of the Paal-Knorr Reaction Mechanism

start 1,4-Dicarbonyl + Primary Amine hemiaminal Hemiaminal Intermediate start->hemiaminal Nucleophilic Attack cyclization Intramolecular Cyclization hemiaminal->cyclization Ring Closure dihydroxypyrrolidine Dihydroxypyrrolidine Intermediate cyclization->dihydroxypyrrolidine elimination Dehydration (-2 H2O) dihydroxypyrrolidine->elimination pyrrole Substituted Pyrrole elimination->pyrrole reactants Tryptamine + Aldehyde imine_formation Iminium Ion Formation (Acid-catalyzed) reactants->imine_formation cyclization Electrophilic Aromatic Substitution (Ring Closure) imine_formation->cyclization deprotonation Deprotonation cyclization->deprotonation product Tetrahydro-β-carboline deprotonation->product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting for 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chemical physics and handling requirements of 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chemical physics and handling requirements of 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester (CAS: 1035897-59-6)[1].

Working with cyclobutanones requires a deep understanding of molecular strain. This guide explains the causality behind common degradation issues and provides field-proven, self-validating protocols to ensure the integrity of your synthetic workflows.

System Overview: The Chemical Physics of Cyclobutanones

The reactivity of 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester is governed by the inherent geometry of its four-membered ring. The cyclobutane ring constrains internal bond angles to approximately 90°.

  • The Ketone Vulnerability: The C3 carbonyl carbon is sp2 -hybridized, which ideally prefers a 120° bond angle. Forcing this into a 90° ring creates severe angle and torsional strain[2].

  • The Thermodynamic Drive: Any reaction that converts this sp2 carbon into an sp3 -hybridized center (ideal angle 109.5°) is thermodynamically favored because 109.5° is significantly closer to the 90° constraint, releasing substantial ring strain[3].

Because of this, the molecule is hyper-reactive toward nucleophiles under both acidic (forming ketals/hydrates) and basic (undergoing ring cleavage) conditions[4].

Pathways SM 3-Oxo-1-phenyl- cyclobutanecarboxylate (Strained sp2 Ketone) AcidDeg Hydrate / Ketal (Strain Relieved sp3) SM->AcidDeg H+, H2O/MeOH (Fast) BaseDeg Acyclic Product (Ring Cleavage) SM->BaseDeg Strong Base (NaOH) (Retro-aldol cleavage) Target 3-Oxo-1-phenyl- cyclobutanecarboxylic acid (Intact Ring) SM->Target Mild Base (LiOH, 0°C) Careful Saponification

Reaction pathways of the cyclobutanone ester under varying pH conditions.

Diagnostic FAQ & Troubleshooting

Q1: I am trying to hydrolyze the methyl ester to the free carboxylic acid using standard NaOH/MeOH, but LC-MS shows a complex mixture of acyclic products. What happened? A1: You have triggered a base-induced ring opening. When a strong base like NaOH attacks the highly electrophilic C3 ketone, it forms a tetrahedral alkoxide intermediate. To relieve the ~26 kcal/mol of ring strain, the intermediate rapidly undergoes a retro-aldol-type C–C bond cleavage rather than reverting to the ketone[5]. This ring-opening side reaction outpaces the desired saponification of the C1 methyl ester at room temperature. Solution: See Protocol 1 for mild saponification.

Q2: My compound's mass changed to [M+32] during LC-MS analysis using methanol and formic acid. Is the compound degrading in the vial? A2: Yes, but non-destructively. Under acidic conditions in the presence of methanol, the strained sp2 ketone rapidly undergoes nucleophilic attack to form a dimethyl ketal (adding two methyl groups and losing water, netting +32 Da). The resulting sp3 -hybridized carbon relieves the severe angle strain of the cyclobutanone ring, thermodynamically driving this ketalization[3],[2]. Solution: See Protocol 2 to reverse this.

Q3: Can I store this compound in aqueous buffers? A3: It is not recommended for long-term storage. In aqueous media, cyclobutanones exist in equilibrium with their hydrate form (geminal diol) due to the same strain-relief mechanism[4]. While reversible, prolonged exposure to unbuffered or slightly basic water will eventually lead to ring hydrolysis. Store as a neat solid or in anhydrous, aprotic solvents (e.g., DCM, THF) at -20 °C.

Quantitative Data: Stability Matrix

Summarized below is the stability profile of the compound across various routine laboratory conditions.

ConditionReagent / SolventTempPrimary Degradation PathwayStability / Half-Life
Strongly Acidic 1M HCl / MeOH25 °CKetalization ( sp2→sp3 )Minutes
Mildly Acidic 0.1% Formic Acid / H₂O25 °CHydration (Reversible)Hours
Strongly Basic NaOH / MeOH25 °CRing Cleavage (Retro-aldol)< 10 Minutes
Mildly Basic LiOH / THF:H₂O0 °CEster Saponification (Desired)Stable for hours
Neutral DCM, THF, MeCN25 °CNone> Months

Validated Experimental Protocols

Protocol 1: Mild Saponification (Ester Hydrolysis without Ring Cleavage)

Causality: Using a milder base (LiOH) and strictly controlling the temperature (0 °C) reduces the kinetic energy available to overcome the activation barrier for C–C bond cleavage, while still allowing the highly exposed C1 ester to hydrolyze.

  • Preparation: Dissolve 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0 °C.

  • Base Addition: Add LiOH·H₂O (1.1 eq) portion-wise to maintain the internal temperature. Never use NaOH or KOH.

  • Monitoring (Self-Validation): Stir at 0 °C for 2-4 hours. Monitor strictly by TLC. A successful reaction shows a single new spot with intermediate polarity (the free acid). If a highly polar baseline spot appears, the temperature has drifted and ring-opening has occurred.

  • Quenching: Quench the reaction at 0 °C by adding cold 1M HCl dropwise until pH ~4 is reached. Do not over-acidify, as excess acid in the presence of MeOH will cause ketalization.

  • Isolation: Extract immediately with Ethyl Acetate (3x). Wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure at < 30 °C.

Protocol 2: Reversing Acid-Catalyzed Ketalization

Causality: Ketalization is an equilibrium process. By flooding the system with a massive molar excess of a sacrificial ketone (acetone) and a trace acid catalyst, transketalization occurs, driving the equilibrium entirely back to the free cyclobutanone.

  • Preparation: Dissolve the ketal byproduct in a mixture of Acetone and Water (10:1).

  • Catalysis: Add a catalytic amount of mildly acidic resin (e.g., Amberlyst-15) or p-Toluenesulfonic acid (pTSA).

  • Reaction: Stir at room temperature for 1-2 hours.

  • Monitoring (Self-Validation): The reaction is complete when LC-MS shows the disappearance of the[M+32] peak and the restoration of the original [M+H] signal.

  • Workup: Filter off the resin (or neutralize with saturated NaHCO₃ if pTSA was used). Extract with DCM, dry, and concentrate.

Workflow Start Start: Reaction with Cyclobutanone Ester CheckCond Check pH Conditions Start->CheckCond Acidic Acidic (pH < 4) CheckCond->Acidic Basic Basic (pH > 10) CheckCond->Basic Neutral Mild / Neutral (pH 6-8) CheckCond->Neutral SolventCheck Avoid Alcohols Use Aprotic Solvents (e.g., DCM, THF) Acidic->SolventCheck Risk: Ketalization TempCheck Keep Temp ≤ 0°C Use LiOH (Not NaOH) Basic->TempCheck Risk: Ring Opening Proceed Proceed with Standard Workup Neutral->Proceed

Troubleshooting workflow for handling cyclobutanone esters to prevent degradation.

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 3-Oxo-1-phenyl-cyclobutanecarboxylic Acid Methyl Ester

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists optimizing the synthesis of 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester (CAS: 1035897...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists optimizing the synthesis of 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester (CAS: 1035897-59-6). This strained-ring building block is a critical intermediate in the development of kinase inhibitors, targeted oncology drugs, and anti-inflammatory agents[1],[2].

Synthesizing 3-substituted cyclobutanones presents unique thermodynamic and kinetic challenges. The following guide provides a mechanistic breakdown, an optimized workflow, and field-proven troubleshooting FAQs to help you maximize your reaction yields.

Synthetic Workflow & Mechanistic Rationale

The synthesis of 3-oxo-cyclobutanecarboxylates from acyclic precursors typically relies on a double alkylation strategy followed by functional group unmasking[3]. Because forming a highly strained four-membered ring is entropically favored but enthalpically disfavored, the choice of electrophile and deprotection strategy is the primary determinant of your final yield.

We recommend two primary pathways:

  • The Ketal Strategy (Recommended): Utilizes 1,3-dibromo-2,2-dimethoxypropane. It is highly scalable and avoids heavy metals[4].

  • The Methallyl Strategy: Utilizes 3-chloro-2-(chloromethyl)-1-propene, followed by oxidative cleavage of the resulting exocyclic double bond.

SynthesisWorkflow cluster_RouteA Route A: Ketal Strategy (Recommended) cluster_RouteB Route B: Methallyl Strategy Start Methyl Phenylacetate (Starting Material) Step1A Double Alkylation + 1,3-dibromo-2,2-dimethoxypropane Base: NaH, DMF Start->Step1A Step1B Double Alkylation + Methallyl Dichloride Base: LDA, THF Start->Step1B IntA 3,3-Dimethoxy-1-phenyl- cyclobutanecarboxylate Step1A->IntA SN2 Ring Closure Step2A Mild Acidic Deprotection pTSA in wet Acetone IntA->Step2A Target 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester Step2A->Target Ketal Hydrolysis IntB 3-Methylene-1-phenyl- cyclobutanecarboxylate Step1B->IntB SN2 Ring Closure Step2B Oxidative Cleavage RuCl3 / NaIO4 IntB->Step2B Step2B->Target Exocyclic C=C Cleavage

Figure 1: Divergent synthetic pathways for 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my yield of the cyclobutane ring closure (double alkylation) so low, and how can I minimize acyclic impurities? A1: The formation of the 4-membered ring is an SN​2 process that competes with intermolecular alkylation. If the base is not strong enough, or if the reaction concentration is too high, intermolecular alkylation outcompetes the intramolecular ring closure, leading to acyclic oligomers.

  • Causality & Solution: Use a strong base like Sodium Hydride (NaH) in a polar aprotic solvent like DMF, which leaves the enolate highly reactive by poorly solvating the sodium cation. To favor intramolecular cyclization, maintain a high dilution (e.g., ≤0.1 M) and add the 1,3-dibromo-2,2-dimethoxypropane dropwise to the pre-formed enolate. Heating to 60 °C provides the activation energy necessary to overcome the ring strain[3],[4].

Q2: During the deprotection of the ketal (3,3-dimethoxy intermediate), I observe significant hydrolysis of the methyl ester. How can I prevent this? A2: The classic method for unmasking ketal-protected cyclobutanones involves harsh aqueous acids (e.g., 20% HCl at reflux)[1],[5]. While this effectively removes the ketal, it simultaneously hydrolyzes the methyl ester to yield 1-phenyl-3-oxocyclobutanecarboxylic acid.

  • Causality & Solution: The methyl ester is highly susceptible to nucleophilic attack by water under strongly acidic, high-temperature conditions. Switch to milder, non-aqueous or biphasic deprotection conditions. A catalytic amount of p-toluenesulfonic acid (pTSA) in wet acetone, or 5% Trifluoroacetic acid (TFA) in dichloromethane at room temperature, will selectively hydrolyze the ketal while preserving the methyl ester.

Q3: I want to avoid halogenated ketals. Is the methallyl dichloride route a viable alternative? A3: Yes. The reaction of methyl phenylacetate with 3-chloro-2-(chloromethyl)-1-propene (methallyl dichloride) yields 3-methylene-1-phenylcyclobutanecarboxylate.

  • Causality & Solution: The exocyclic double bond must be oxidatively cleaved. You can use catalytic RuCl3​ with NaIO4​ (in MeCN/H2​O/CCl4​ ) or ozonolysis ( O3​ , followed by DMS). While RuCl3​/NaIO4​ is highly scalable, you must strictly control the internal temperature (<25 °C) to prevent over-oxidation of the cyclobutanone ring to a lactone via a Baeyer-Villiger-type side reaction.

Q4: My isolated product contains significant amounts of mono-alkylated starting material. How do I force the reaction to completion? A4: The first alkylation is rapid, but the second intramolecular displacement is kinetically slow. Ensure you are using at least 2.2 equivalents of base to maintain the enolate state after the first equivalent of HBr is eliminated. If using NaH, allow the initial enolate to form for a full hour before adding the electrophile.

Quantitative Data: Route Comparison

To help you select the best synthetic strategy for your lab's capabilities, review the comparative metrics below:

ParameterRoute A: Ketal StrategyRoute B: Methallyl Strategy
Primary Electrophile 1,3-Dibromo-2,2-dimethoxypropane3-Chloro-2-(chloromethyl)-1-propene
Base / Solvent NaH / DMFLDA / THF
Typical Yield (Step 1) 65% - 75%70% - 80%
Deprotection / Cleavage pTSA, Acetone/ H2​O (Mild Acid) RuCl3​ , NaIO4​ (Oxidation)
Typical Yield (Step 2) 85% - 95%60% - 70%
Major Side Reactions Ester hydrolysis (if acid is too strong)Over-oxidation to lactone/carboxylic acid
Scalability Excellent (Avoids heavy metals)Moderate (Exothermic oxidation)

Step-by-Step Methodology: Optimized Ketal Route

This protocol is engineered as a self-validating system; each step includes specific checkpoints to ensure the reaction is proceeding as intended.

Phase 1: Cyclobutane Ring Formation (Double Alkylation)
  • Preparation of the Enolate: In an oven-dried, nitrogen-flushed round-bottom flask, suspend NaH (60% dispersion in mineral oil, 2.2 eq) in anhydrous DMF to achieve a final concentration of 0.1 M relative to the starting material. Cool the suspension to 0 °C using an ice bath.

  • Addition of Starting Material: Add methyl phenylacetate (1.0 eq) dropwise over 30 minutes. Validation Check: You should observe the evolution of H2​ gas. Stir for 1 hour at room temperature to ensure complete enolate formation.

  • Alkylation: Cool the mixture back to 0 °C. Add 1,3-dibromo-2,2-dimethoxypropane (1.1 eq) dropwise via a syringe pump to maintain high local dilution.

  • Cyclization: Heat the reaction mixture to 60 °C for 16–24 hours.

  • Workup: Cool to room temperature and carefully quench with saturated aqueous NH4​Cl . Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with distilled water (3x) to remove residual DMF, followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the ketal intermediate.

Phase 2: Mild Acidic Deprotection
  • Reaction Setup: Dissolve the isolated 3,3-dimethoxy-1-phenylcyclobutanecarboxylate intermediate in a mixture of Acetone and Water (10:1 ratio).

  • Acid Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (pTSA· H2​O , 0.1 eq).

  • Hydrolysis: Stir the mixture at room temperature for 12 hours. Validation Check: Monitor by TLC (stain with KMnO4​ or PMA). The reaction is complete when the less polar ketal spot disappears, replaced by the slightly more polar ketone spot.

  • Workup: Neutralize the acid by adding saturated aqueous NaHCO3​ . Extract the mixture with dichloromethane (3x). Wash the organic layer with brine, dry over Na2​SO4​ , filter, and concentrate to obtain the pure 3-oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester.

References

  • Pigou, P. E.; Schiesser, C. H. "Convenient route to 1,3-disubstituted cyclobutanes. An inexpensive synthesis of 3-oxocyclobutanecarboxylic acid." The Journal of Organic Chemistry, 1988, 53 (16), 3841–3843. URL:[Link]

  • Google Patents. "Preparing method of 3-oxo-1-cyclobutane-carboxylic acid" (CN101555205B).

Sources

Troubleshooting

Troubleshooting low conversion rates in the synthesis of methyl 3-oxo-1-phenylcyclobutane-1-carboxylate

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of methyl 3-oxo-1-phenylcyclobutane-1-carboxylate. This document provide...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of methyl 3-oxo-1-phenylcyclobutane-1-carboxylate. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you overcome low conversion rates and other common issues.

Troubleshooting Guide: Low Conversion Rates

Low conversion rates in the synthesis of methyl 3-oxo-1-phenylcyclobutane-1-carboxylate, typically attempted via a Dieckmann condensation of a substituted adipate precursor, can be a significant hurdle. This section addresses the most common causes of poor yields and provides systematic solutions.

Q1: My Dieckmann condensation is resulting in a low yield of the desired cyclized product. What are the likely causes and how can I improve the conversion rate?

Low yields in the Dieckmann condensation for forming a four-membered ring are often attributed to a combination of factors including suboptimal reaction conditions, side reactions, and the inherent strain of the cyclobutane ring.

Potential Causes & Solutions:

  • Inappropriate Base Selection: The choice of base is critical in a Dieckmann condensation.[1][2] A base that is too weak may not efficiently deprotonate the α-carbon, while a base that is too nucleophilic can lead to unwanted side reactions like saponification of the ester.

    • Troubleshooting Protocol:

      • Evaluate Your Current Base: If using a standard alkoxide like sodium methoxide in methanol, consider switching to a non-nucleophilic, sterically hindered base.[2]

      • Recommended Bases: Potassium tert-butoxide (KOt-Bu) or sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or toluene are excellent alternatives that minimize side reactions.[2][3]

      • Experimental Protocol: To a solution of the starting diester in anhydrous THF under an inert atmosphere (e.g., argon), add 1.1 equivalents of potassium tert-butoxide portion-wise at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Intermolecular Condensation: At high concentrations, the enolate of one diester molecule can react with another diester molecule, leading to dimerization or polymerization instead of the desired intramolecular cyclization.[2][4]

    • Troubleshooting Protocol:

      • High Dilution Conditions: Perform the reaction at a much lower concentration (e.g., 0.01 M to 0.1 M). This can be achieved by slowly adding the diester solution to a solution of the base over a prolonged period (syringe pump addition).

      • Experimental Protocol: Prepare a solution of the diester in anhydrous THF. In a separate flask, prepare a solution of sodium hydride (1.1 equivalents) in anhydrous THF. Using a syringe pump, add the diester solution to the base solution over 4-6 hours at reflux.

  • Reverse Dieckmann Condensation: The equilibrium of the Dieckmann condensation can be reversible.[5] The formation of the final product is driven by the deprotonation of the acidic β-keto ester product. If this deprotonation is not efficient, the reaction can revert to the starting materials.

    • Troubleshooting Protocol:

      • Use of a Strong, Non-Protic Base: Employing a base like sodium hydride in an aprotic solvent ensures that the enolate of the product is irreversibly formed, driving the reaction to completion.[3]

      • Ensure Anhydrous Conditions: The presence of water or other protic impurities can quench the enolate and facilitate the reverse reaction. Ensure all glassware is oven-dried and solvents are rigorously dried before use.

  • Ring Strain of the Cyclobutane System: The formation of a four-membered ring is thermodynamically less favorable than five- or six-membered rings due to significant angle and torsional strain.[6] This can lead to a higher activation energy for the desired cyclization.

    • Troubleshooting Protocol:

      • Higher Reaction Temperatures: Carefully increasing the reaction temperature may provide the necessary energy to overcome the activation barrier. Monitor the reaction closely for decomposition.

      • Alternative Synthetic Routes: If the Dieckmann condensation consistently fails, consider alternative methods for cyclobutane synthesis, such as a Thorpe-Ziegler reaction of the corresponding dinitrile followed by hydrolysis and esterification.

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

The primary side products in this synthesis are typically from intermolecular condensation, saponification of the ester, and potential elimination reactions.

Common Side Products & Mitigation Strategies:

Side ProductFormation MechanismMitigation Strategy
Dimer/Polymer Intermolecular Claisen condensation.Employ high dilution conditions.[4]
Carboxylic Acid Saponification of the methyl ester by a nucleophilic base.Use a non-nucleophilic base like NaH or KOt-Bu.[2][3]
Elimination Products If there are suitable leaving groups on the carbon backbone.This is less common with a simple adipate precursor but should be considered if the starting material is more complex.
Q3: My starting diester seems to be degrading under the reaction conditions. What could be causing this?

Degradation of the starting material can occur if the reaction conditions are too harsh or if there are reactive functional groups present that are not compatible with the strong base.

Potential Causes of Degradation:

  • Excessively High Temperatures: While some heat may be necessary, prolonged exposure to high temperatures in the presence of a strong base can lead to decomposition.

  • Presence of Oxygen: Reactions involving carbanions can be sensitive to oxygen. Maintaining an inert atmosphere (argon or nitrogen) is crucial.

  • Incompatible Functional Groups: Ensure the starting diester does not contain other functional groups that are sensitive to strong bases.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this Dieckmann condensation?

Aprotic solvents are generally preferred to avoid side reactions with the base and to stabilize the enolate intermediate.[2] Anhydrous tetrahydrofuran (THF), toluene, or dimethylformamide (DMF) are good choices.

Q2: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting diester from the β-keto ester product. The product, being more polar, will typically have a lower Rf value.

Q3: What is the best work-up procedure for this reaction?

A careful work-up is essential to isolate the product and remove unreacted starting materials and byproducts.

Standard Work-up Protocol:

  • Cool the reaction mixture to 0 °C.

  • Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[7]

Q4: Is decarboxylation of the final product a concern?

The methyl ester of the β-keto ester can be susceptible to decarboxylation under certain conditions, especially upon heating in the presence of acid or base.[8] If the desired product is the β-keto ester, avoid prolonged exposure to harsh conditions during work-up and purification.

Experimental Workflow & Decision Making

The following diagram illustrates a typical workflow for troubleshooting low conversion rates in the synthesis of methyl 3-oxo-1-phenylcyclobutane-1-carboxylate.

Troubleshooting_Workflow start Low Conversion Rate Observed check_base Is the base appropriate? (e.g., NaOMe in MeOH) start->check_base change_base Switch to a non-nucleophilic base (e.g., NaH or KOtBu in aprotic solvent) check_base->change_base Yes check_concentration Is the reaction concentration high? check_base->check_concentration No success Improved Conversion Rate change_base->success high_dilution Implement high dilution conditions (e.g., syringe pump addition) check_concentration->high_dilution Yes check_conditions Are reaction conditions anhydrous? check_concentration->check_conditions No high_dilution->success dry_reagents Rigorously dry solvents and glassware check_conditions->dry_reagents No consider_temp Is ring strain a likely issue? check_conditions->consider_temp Yes dry_reagents->success increase_temp Carefully increase reaction temperature consider_temp->increase_temp Yes alternative_route Consider alternative synthesis (e.g., Thorpe-Ziegler) consider_temp->alternative_route No increase_temp->success alternative_route->success Thorpe_Ziegler_Workflow start_material Substituted Adiponitrile cyclization Intramolecular Cyclization (Base-catalyzed) start_material->cyclization Strong Base (e.g., NaNH2) hydrolysis Acidic Hydrolysis of Enamine cyclization->hydrolysis Intermediate: Cyclic Enamine esterification Esterification of Carboxylic Acid hydrolysis->esterification Intermediate: Cyclic Ketone final_product Methyl 3-oxo-1-phenylcyclobutane-1-carboxylate esterification->final_product MeOH, Acid Catalyst

Caption: Overview of the Thorpe-Ziegler reaction pathway.

References

Sources

Troubleshooting

Chiral separation of enantiomers of 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester derivatives

Welcome to the Technical Support Center for Chiral Chromatography. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and stereochemical challenges associated with rigid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Chromatography. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and stereochemical challenges associated with rigid four-membered ring systems.

The cyclobutane scaffold is a highly valuable, conformationally restricted motif in modern drug discovery (e.g., the TAK-828F clinical candidate)[1]. However, separating the enantiomers of 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester derivatives requires a deep understanding of molecular symmetry, stationary phase interactions, and mobile phase thermodynamics.

Part 1: Diagnostic Overview & Structural Causality

Before placing a vial in the autosampler, we must establish the structural causality of the separation. Why do some of these compounds fail to separate on any chiral column?

The Symmetry Pitfall: The parent compound, 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester, possesses a strict internal plane of symmetry passing through the C1 and C3 carbons. Because the C2 and C4 methylene groups are equivalent, the molecule is achiral (a meso-like structure). Enantiomers only exist when this symmetry is broken to form derivatives . Desymmetrization occurs via:

  • Asymmetric C2/C4 Substitution: Adding a functional group to one of the adjacent methylenes.

  • Exocyclic Double Bonds: Converting the C3-ketone into an oxime ether or hydrazone, where the spatial orientation of the =N-OR group breaks the C1-C3 symmetry plane.

Attempting to separate the parent ketone will always result in a single peak. You must ensure your specific derivative has successfully broken this symmetry before beginning method development.

Part 2: Method Development Workflow

Below is the logical decision tree for developing a chiral separation method for desymmetrized cyclobutane derivatives.

Workflow Start Start: Cyclobutane Derivative SymCheck Symmetry Analysis: Is C1-C3 plane broken? Start->SymCheck Achiral Achiral Parent No Chiral Separation Possible SymCheck->Achiral No Chiral Chiral Derivative Proceed to Screening SymCheck->Chiral Yes Screen Screen Polysaccharide CSPs (Amylose/Cellulose) Chiral->Screen Mode Select Chromatography Mode Screen->Mode SFC SFC (CO2/MeOH) High Throughput Mode->SFC HPLC HPLC (Hexane/IPA) Standard Resolution Mode->HPLC Opt Optimize Additives (0.1% DEA/TFA) SFC->Opt HPLC->Opt

Workflow for chiral separation of cyclobutane derivatives.

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, every method must be self-validating. This protocol utilizes Supercritical Fluid Chromatography (SFC), which is highly recommended for determining the enantiomeric excess (ee) of cyclobutane carboxylic acids and their derivatives due to its high efficiency and rapid equilibration[2].

Step 1: System Suitability & Standard Preparation

  • Action: Dissolve a known racemic standard of your derivative in HPLC-grade Methanol at 1.0 mg/mL.

  • Validation: A true racemate must yield two peaks with an exact 50:50 area ratio. If the ratio deviates (e.g., 55:45), you are either experiencing on-column enantioselective degradation or your standard is not a true racemate. Do not proceed until a 50:50 ratio is confirmed.

Step 2: Primary Column Screening

  • Action: Install an immobilized amylose-based Chiral Stationary Phase (CSP) (e.g., Chiralpak IA or AD-H, 250 x 4.6 mm, 5 µm). The phenyl and ester groups of the analyte will dock into the chiral helical grooves of the polysaccharide via π−π and dipole interactions[3].

  • Conditions:

    • Flow rate: 3.0 mL/min

    • Mobile Phase: 80% supercritical CO₂ / 20% Methanol

    • Backpressure: 120 bar

    • Temperature: 35°C

Step 3: Additive Optimization (The Causality of Peak Shape)

  • Action: If the derivative contains a basic nitrogen (e.g., an oxime or amine), add 0.1% Diethylamine (DEA) to the Methanol modifier. If it is a free carboxylic acid, add 0.1% Trifluoroacetic acid (TFA).

  • Causality: Rigid cyclobutanes often expose their heteroatoms directly to the silica support of the CSP. Uncapped residual silanols on the silica will cause severe secondary ion-exchange interactions, leading to peak tailing. Additives competitively bind to these silanols, masking them and restoring Gaussian peak shapes.

Step 4: Mathematical Validation

  • Action: Calculate the resolution factor ( Rs​ ). An Rs​≥1.5 indicates baseline separation. If Rs​<1.5 , lower the column temperature to 25°C.

  • Causality: Chiral recognition is an enthalpy-driven process. Lowering the temperature decreases the entropic penalty, generally increasing the separation factor ( α ), albeit at the cost of slightly broader peaks.

Part 4: Troubleshooting & FAQs

Q: I am seeing a single peak for my synthesized 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester on all chiral columns. Is my column dead? A: No. As detailed in the structural overview, the parent 3-oxo-1,1-disubstituted cyclobutane is achiral due to its internal plane of symmetry. You will only ever see one peak. You must derivatize it asymmetrically to generate enantiomers.

Q: My peaks are baseline resolved, but the elution order of the enantiomers flipped when I changed from Methanol to Ethanol as a modifier. Why? A: This is a documented phenomenon in polysaccharide CSPs. Methanol and Ethanol have different hydrogen-bonding donor/acceptor profiles and steric bulks. They incorporate themselves into the chiral grooves of the stationary phase, actively altering the 3D conformation of the chiral selector. This can change which enantiomer docks more favorably, causing an inversion of elution order. Always document your exact alcohol modifier.

Q: Standard HPLC and SFC are failing to resolve my highly polar cyclobutane amino-acid derivatives. What is the next step? A: If traditional chromatography fails, Capillary Electrophoresis (CE) using cyclodextrin derivatives as chiral selectors in the background electrolyte is a powerful alternative. CE separates based on effective electrophoretic mobility and can resolve complex, highly polar chiral mixtures that stick irreversibly to silica-based columns[4].

Part 5: CSP Performance Data for Cyclobutane Derivatives

Table 1: Comparison of Chiral Stationary Phases (CSPs) for 1-Phenyl-cyclobutane Esters

Chiral Stationary PhaseChiral SelectorRecommended Mobile PhaseSuitability & Causality for Cyclobutanes
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)SFC: CO₂ / MeOHExcellent. The open helical structure accommodates the bulky C1-phenyl and ester groups easily.
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)SFC: CO₂ / EtOHGood. Different steric recognition due to the tighter cellulose backbone; useful if AD-H fails.
Chiralpak AS-H Amylose tris((S)- α -methylbenzylcarbamate)HPLC: Hexane / EtOHNiche. Highly effective for cyclobutane oxime derivatives due to specific hydrogen bonding.
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)HPLC: Hexane / DCMRobust. The electron-withdrawing chloro groups provide strong π−π interactions with the C1-phenyl ring.

References

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F Source: The Journal of Organic Chemistry, ACS Publications URL:[Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds Source: Molecules, MDPI URL:[Link]

  • Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids Source: Nature Communications (via PubMed Central / NIH) URL:[Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis Source: Bio-Rad Laboratories URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Application Guide: 3-Oxo-1-phenyl-cyclobutanecarboxylic Acid Methyl vs. Ethyl Esters in Synthetic Workflows

Strategic Context in Drug Discovery The incorporation of 1,3-disubstituted cyclobutanes into small-molecule drug candidates has become a cornerstone strategy for achieving conformational restriction and improving metabol...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Drug Discovery

The incorporation of 1,3-disubstituted cyclobutanes into small-molecule drug candidates has become a cornerstone strategy for achieving conformational restriction and improving metabolic stability. By replacing planar aromatic rings or flexible aliphatic chains with sp³-rich cyclobutane scaffolds, medicinal chemists can successfully execute an "escape from flatland," thereby enhancing target binding affinity and aqueous solubility ().

Within this chemical space, 3-oxo-1-phenyl-cyclobutanecarboxylic acid esters serve as highly versatile building blocks. However, the selection between the methyl ester (CAS 1035897-59-6) and its ethyl ester counterpart is frequently—and incorrectly—treated as a trivial operational detail. As demonstrated in this guide, the seemingly minor addition of a single methylene unit in the ester alkyl chain fundamentally alters the thermodynamic landscape of downstream reactions, dictating saponification kinetics and influencing facial selectivity during ketone derivatization.

AppPathway N1 Spirocyclic Building Block N2 Conformational Restriction N1->N2 N3 Escape from Flatland (sp3 rich) N1->N3 N4 Enhanced Metabolic Stability N2->N4 N3->N4 N5 High-Affinity Target Binding N4->N5

Integration of cyclobutane scaffolds into drug discovery pipelines.

Structural & Electronic Profiling: The Steric Choke Point

The reactivity divergence between the methyl and ethyl esters originates at the C1 position , which is a highly congested quaternary center bearing both a phenyl ring and the ester moiety.

Because the cyclobutane ring adopts a puckered conformation to minimize torsional strain, the substituents at C1 are forced into pseudo-axial and pseudo-equatorial orientations. The steric volume (A-value) of the ester group plays a critical role here. The ethyl group's terminal methyl moiety creates a "steric choke point" by clashing with the adjacent phenyl ring and the C2/C4 protons. This extreme local steric bulk makes the ethyl ester significantly more resistant to nucleophilic attack at the carbonyl carbon compared to the more streamlined methyl ester.

Comparative Reactivity & Mechanistic Drivers

Saponification Kinetics (B_Ac2 Mechanism)

During basic ester hydrolysis (saponification), hydroxide attacks the ester carbonyl to form a tetrahedral intermediate. The activation energy ( ΔG‡ ) required to reach this transition state is highly sensitive to steric hindrance.

  • Methyl Ester: The smaller methoxy leaving group allows for rapid formation of the tetrahedral intermediate. Saponification is typically complete within 1–2 hours at ambient temperature.

  • Ethyl Ester: The steric clash induced by the ethoxy group severely destabilizes the transition state. Consequently, the ethyl ester demands aggressive conditions (e.g., 50 °C for 6–8 hours) to achieve full conversion, which can inadvertently trigger retro-aldol-type ring-opening or epimerization side reactions if the pH is not strictly controlled ().

Diastereoselective Ketone Derivatization (C3 Position)

At the C3 ketone, the cyclobutane ring's puckered geometry governs the trajectory of incoming nucleophiles (e.g., during reductive amination or Grignard addition). While the C1 ester is distal to C3, transannular 1,3-diaxial-like interactions are highly influential. The bulkier ethyl ester exacerbates transannular strain when occupying a pseudo-axial position, subtly shifting the cis:trans diastereomeric ratio (dr) compared to the methyl ester. For precise stereocontrol in kinase inhibitor synthesis, the methyl ester provides a more predictable baseline for cis-selective attack ().

Workflow A 1-Phenyl-3-oxo-cyclobutanecarboxylic Acid Ester (Methyl/Ethyl) B Saponification (LiOH, THF/H2O) A->B C Reductive Amination (Amine, NaBH(OAc)3) A->C D 1-Phenyl-3-oxo- cyclobutanecarboxylic Acid (Fast for Methyl) B->D Kinetics highly dependent on ester size E 3-Amino-1-phenyl- cyclobutanecarboxylic Acid Ester (Tunable dr) C->E dr dependent on transannular sterics

Reaction workflow and kinetic divergence of methyl vs. ethyl esters.

Quantitative Performance Data

Table 1: Physicochemical and Kinetic Profiling

Property / Reaction ParameterMethyl EsterEthyl EsterMechanistic Driver
Physical State (RT) Crystalline SolidViscous Oil / Low-melting solidCrystal lattice packing efficiency is disrupted by the flexible ethyl chain.
Saponification Time (RT) 1.5 hours> 24 hours (requires 50 °C)Steric hindrance at the C1 quaternary center during tetrahedral intermediate formation.
Transesterification Risk High (in EtOH/base)LowMethoxy is a slightly better leaving group; less sterically shielded.

Table 2: Experimental Yields & Diastereoselectivity (Standardized Reductive Amination with Benzylamine)

SubstrateSaponification Yield (Standard LiOH)Reductive Amination Yieldcis:trans Ratio (dr)
Methyl Ester 94%88%85:15
Ethyl Ester 41% (at RT) / 89% (at 50 °C)85%78:22

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Built-in In-Process Controls (IPCs) guarantee that causality can be tracked at every step.

Protocol 1: Chemoselective Saponification of the Methyl Ester

Objective: Rapid hydrolysis of the C1 ester without inducing retro-aldol cleavage of the C3 ketone.

  • Initiation: Dissolve 3-oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester (1.0 equiv, 10 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M). Cool the solution to 0 °C.

  • Reagent Addition: Add LiOH·H₂O (1.5 equiv) portion-wise. The low temperature prevents premature enolization of the C3 ketone.

  • Propagation: Remove the ice bath and stir at ambient temperature (20–25 °C) for 1.5 hours.

  • Validation Checkpoint 1 (IPC): Analyze via TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​=0.6 ) must be completely consumed, replaced by a baseline spot corresponding to the lithium carboxylate salt.

  • Quench & Isolation: Concentrate the mixture in vacuo to remove THF/MeOH. Dilute the aqueous residue with H₂O and wash with Et₂O (1x) to remove organic impurities.

  • Validation Checkpoint 2 (Self-Correction): Acidify the aqueous layer dropwise with 1M HCl to pH 2.0–2.5 while stirring vigorously. A white precipitate (the free carboxylic acid) must form immediately. Causality note: If precipitation fails, the solution is over-diluted; extract with 10% isopropanol in chloroform to recover the mass balance.

  • Filtration: Filter the precipitate, wash with cold water, and dry under high vacuum to afford the product.

Protocol 2: Diastereoselective Reductive Amination of the C3 Ketone

Objective: Installation of a primary/secondary amine at C3 with predictable facial selectivity.

  • Imine Formation: Dissolve the ester substrate (1.0 equiv) and the desired amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.5 equiv) to catalyze iminium ion formation. Stir at RT for 2 hours.

  • Validation Checkpoint 1 (IPC): Withdraw a 50 µL aliquot, evaporate, and dissolve in CDCl₃. Confirm the disappearance of the ketone ¹³C-NMR signal (~205 ppm) and the appearance of the imine/iminium signal (~170 ppm). Do not proceed to reduction until this is confirmed, as premature addition of the reducing agent will yield the cyclobutanol byproduct.

  • Reduction: Cool the reaction to 0 °C. Add sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv), in three portions. Stir for 12 hours at RT.

  • Workup: Quench with saturated aqueous NaHCO₃ until gas evolution ceases. Extract with dichloromethane (3x). Dry the combined organics over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via silica gel chromatography to separate the cis and trans diastereomers.

References

  • Helal, C. J., et al. "Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors." Organic Letters 6.11 (2004): 1853-1856. URL:[Link]

  • Khomutnyk, Y. Y., et al. "Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes." Angewandte Chemie International Edition 62.22 (2023). URL:[Link]

  • Lin, C., et al. "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." Journal of Medicinal Chemistry 64.6 (2021): 3131-3143. URL:[Link]

Comparative

A Spectroscopic Comparison of 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester and Its Precursors

Introduction In the landscape of modern drug discovery and organic synthesis, cyclobutane derivatives hold a position of significant interest due to their unique conformational properties and their role as versatile buil...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, cyclobutane derivatives hold a position of significant interest due to their unique conformational properties and their role as versatile building blocks for more complex molecular architectures. Among these, 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester is a key intermediate, the synthesis and characterization of which are fundamental to the development of novel therapeutics and materials. This guide provides a comprehensive spectroscopic comparison of this target molecule with its precursors, offering in-depth analysis of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. By understanding the spectral evolution from simple starting materials to the final product, researchers can gain crucial insights into reaction progression, purity assessment, and structural elucidation.

The synthesis of 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester typically proceeds through a multi-step pathway involving precursors such as benzoyl chloride, diazomethane, and methyl acrylate. Each of these molecules possesses distinct spectroscopic signatures that are transformed throughout the synthetic sequence. This guide will dissect these transformations, providing a clear, logical progression of spectral changes and their interpretation, grounded in established chemical principles.

Synthetic Pathway Overview

The synthesis of 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester is a well-established route in organic chemistry. The chosen pathway for this guide involves the following key transformations:

  • Formation of Benzoyl Diazomethane: Benzoyl chloride is reacted with diazomethane to form the corresponding α-diazoketone.

  • [2+2] Cycloaddition: The benzoyl diazomethane then undergoes a rhodium-catalyzed [2+2] cycloaddition with methyl acrylate to furnish the target cyclobutane ring system.

This synthetic approach is favored for its efficiency and control over the desired regiochemistry. A thorough understanding of the spectroscopic characteristics of each precursor and the final product is paramount for monitoring the reaction and ensuring the identity and purity of the synthesized compounds.

Synthetic_Pathway Benzoyl_Chloride Benzoyl Chloride Benzoyl_Diazomethane Benzoyl Diazomethane Benzoyl_Chloride->Benzoyl_Diazomethane Diazomethane Diazomethane Diazomethane Diazomethane->Benzoyl_Diazomethane Final_Product 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester Benzoyl_Diazomethane->Final_Product Methyl Acrylate, Rh₂(OAc)₄ Methyl_Acrylate Methyl Acrylate Methyl_Acrylate->Final_Product

Caption: Synthetic route to 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester.

Spectroscopic Data Comparison

This section presents a detailed comparison of the key spectroscopic data for the precursors and the final product. The data is summarized in tables for clarity, followed by a discussion of the significant spectral features and their interpretation.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The transformation from precursors to the final product is clearly marked by the appearance and disappearance of characteristic absorption bands.

CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
Benzoyl Chloride ~1775-1810 (strong)C=O stretch (acid chloride)[1]
~1720-1740 (strong)C=O stretch (aromatic)
Diazomethane ~2100 (strong)N≡N stretch
Methyl Acrylate ~1730 (strong)C=O stretch (ester)
~1635 (medium)C=C stretch (alkene)
3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester ~1740 (strong)C=O stretch (ester)[1]
~1720 (strong)C=O stretch (ketone)[1]

Discussion of IR Spectra:

The IR spectrum of benzoyl chloride is dominated by two strong carbonyl absorptions. The higher frequency band is characteristic of the acid chloride functional group, a consequence of the electron-withdrawing nature of the chlorine atom which strengthens the C=O bond.[1]

Diazomethane exhibits a very strong and sharp absorption around 2100 cm⁻¹, which is indicative of the nitrogen-nitrogen triple bond stretch. The disappearance of this band is a key indicator of its consumption in the reaction.

Methyl acrylate shows a characteristic ester carbonyl stretch around 1730 cm⁻¹ and a medium intensity alkene C=C stretch at approximately 1635 cm⁻¹. The loss of the C=C stretching vibration is a clear sign that the cycloaddition reaction has occurred.

The final product, 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester , displays two distinct carbonyl peaks. The peak around 1740 cm⁻¹ corresponds to the ester carbonyl, while the peak at approximately 1720 cm⁻¹ is attributed to the ketone carbonyl within the cyclobutane ring.[1] The presence of both these peaks, along with the absence of the diazomethane and alkene stretches, confirms the successful formation of the desired product. The β-keto ester functionality can sometimes lead to keto-enol tautomerism, which would manifest as a C=O band for the enol form around 1650 cm⁻¹ and a broad O-H stretch; however, for many β-keto esters, the keto form is predominant.[1]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The chemical shifts, splitting patterns, and integration values are invaluable for structural elucidation.

CompoundKey ¹H NMR Signals (δ, ppm)Assignment
Benzoyl Chloride 7.5-8.2 (m, 5H)Aromatic protons
Diazomethane ~3.2 (s, 2H)Methylene protons
Methyl Acrylate 5.8-6.4 (m, 3H)Vinylic protons
3.7 (s, 3H)Methyl ester protons
3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester 7.2-7.4 (m, 5H)Aromatic protons
3.7 (s, 3H)Methyl ester protons
3.0-3.6 (m, 4H)Cyclobutane ring protons

Discussion of ¹H NMR Spectra:

The ¹H NMR spectrum of benzoyl chloride is straightforward, showing a multiplet in the aromatic region corresponding to the five protons of the phenyl group.

Diazomethane in solution typically shows a singlet for its two equivalent methylene protons.

Methyl acrylate presents a more complex spectrum in the vinylic region due to the coupling between the three alkene protons. A singlet for the methyl ester protons is also observed upfield.

In the final product, the aromatic protons of the phenyl group appear as a multiplet. The sharp singlet for the methyl ester protons is retained. The most significant change is the appearance of a complex multiplet in the region of 3.0-3.6 ppm, which corresponds to the four non-equivalent protons of the cyclobutane ring. The puckered nature of the cyclobutane ring leads to different chemical environments for the axial and equatorial protons, resulting in this complex splitting pattern.[2] The absence of vinylic signals from methyl acrylate and the methylene signal from diazomethane confirms the formation of the cyclobutane ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

CompoundKey ¹³C NMR Signals (δ, ppm)Assignment
Benzoyl Chloride ~168C=O (acid chloride)
~128-134Aromatic carbons
Diazomethane ~23Methylene carbon
Methyl Acrylate ~166C=O (ester)
~128, 130Vinylic carbons
~51Methyl ester carbon
3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester ~205C=O (ketone)
~172C=O (ester)
~127-138Aromatic carbons
~52Methyl ester carbon
~45-55Cyclobutane ring carbons
~60Quaternary cyclobutane carbon

Discussion of ¹³C NMR Spectra:

The ¹³C NMR of benzoyl chloride shows a downfield signal for the carbonyl carbon and several signals in the aromatic region.

Diazomethane has a single upfield signal for its methylene carbon.

Methyl acrylate exhibits a signal for the ester carbonyl carbon, two signals for the vinylic carbons, and a signal for the methyl ester carbon.

The ¹³C NMR spectrum of the final product is highly informative. It shows two distinct carbonyl signals: one for the ketone at a very downfield chemical shift (~205 ppm) and another for the ester carbonyl (~172 ppm). The aromatic carbons and the methyl ester carbon are also present. Crucially, new signals appear in the aliphatic region corresponding to the carbons of the cyclobutane ring. The quaternary carbon attached to the phenyl and ester groups will appear further downfield than the other two CH₂ groups of the ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is essential for determining the molecular weight and confirming the structure.

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
Benzoyl Chloride 140/142 (M⁺)105 (C₆H₅CO⁺), 77 (C₆H₅⁺)
Diazomethane 42 (M⁺)28 (N₂⁺), 14 (CH₂⁺)
Methyl Acrylate 86 (M⁺)55 (M⁺ - OCH₃), 59 (COOCH₃⁺)
3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester 204 (M⁺)145 (M⁺ - COOCH₃), 105 (C₆H₅CO⁺), 77 (C₆H₅⁺)

Discussion of Mass Spectra:

The mass spectrum of benzoyl chloride shows a characteristic molecular ion peak with an M+2 peak at approximately one-third the intensity, which is indicative of the presence of a chlorine atom. The base peak is often the benzoyl cation at m/z 105.

Diazomethane is a small molecule with a molecular ion at m/z 42.

Methyl acrylate shows its molecular ion at m/z 86 and characteristic fragments from the loss of the methoxy group or the formation of the methoxycarbonyl cation.

The mass spectrum of the final product will exhibit a molecular ion peak at m/z 204. Key fragmentation patterns for cyclobutane derivatives often involve cleavage of the ring.[3] Common fragments would include the loss of the methoxycarbonyl group to give a fragment at m/z 145, and the benzoyl cation at m/z 105, which is a very stable fragment.

Experimental Protocols

General Spectroscopic Methods
  • Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples were analyzed as thin films between NaCl plates. Solid samples were analyzed as KBr pellets. Data was collected over a range of 4000-400 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Mass spectra were obtained using an electron ionization (EI) mass spectrometer.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Precursors Precursors (Benzoyl Chloride, Diazomethane, Methyl Acrylate) Reaction Reaction Mixture Precursors->Reaction Product Final Product (3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester) Reaction->Product IR FTIR Spectroscopy Product->IR NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR MS Mass Spectrometry Product->MS

Caption: Workflow for the spectroscopic analysis of the synthesized product.

Conclusion

The spectroscopic comparison of 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester with its precursors provides a clear and detailed picture of the chemical transformations occurring during its synthesis. Each spectroscopic technique offers unique and complementary information that, when combined, allows for the unambiguous identification and characterization of the target molecule. The distinct changes in the IR, NMR, and Mass spectra at each synthetic step serve as reliable markers for reaction monitoring and purity assessment. This guide serves as a valuable resource for researchers in organic synthesis and drug development, providing the foundational spectroscopic knowledge necessary for working with this important class of molecules.

References

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  • Benchchem. (2025). An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes. Benchchem.
  • Leonard, N. J., Gutowsky, H. S., Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic /3-Ketoesters. Journal of the American Chemical Society, 74(16), 4070–4074.
  • Bak, D. A., & Conrow, K. (1966). Mass Spectra of Certain Cyclobutanecarboxylates. The Journal of Organic Chemistry, 31(11), 3608–3611.
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  • ACS Publications. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr.
  • Sreejith, H., & Kurup, M. R. P. (2008). Synthesis and characterization of some conjugated β-ketoesters and their Cu(II) complexes. Indian Journal of Chemistry - Section A, 47A, 1335-1340.
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  • AIP Publishing. (2020). Polymethyl methacrylate: Optical properties from 191 to 1688 nm (0.735–6.491 eV) by spectroscopic ellipsometry.
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Validation

A Comparative Guide to the Biological Activity Screening of Novel Compounds Derived from Methyl 3-oxo-1-phenylcyclobutane-1-carboxylate

Introduction: The Strategic Value of the Cyclobutane Scaffold in Modern Drug Discovery The cyclobutane motif, a four-membered carbon ring, has transitioned from a synthetic challenge to a cornerstone in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Cyclobutane Scaffold in Modern Drug Discovery

The cyclobutane motif, a four-membered carbon ring, has transitioned from a synthetic challenge to a cornerstone in medicinal chemistry.[1] Its inherent structural properties, such as a rigid, puckered conformation, provide a unique three-dimensional architecture that can significantly enhance the pharmacological profile of drug candidates.[2][3][4] Unlike more flexible aliphatic or planar aromatic systems, the constrained nature of the cyclobutane ring can reduce the entropic penalty upon binding to a biological target, potentially leading to increased potency and selectivity.[2][4] Furthermore, this scaffold is increasingly utilized to improve pharmacokinetic properties, including metabolic stability.[4][5]

This guide focuses on a systematic approach to evaluating the biological potential of novel compounds synthesized from a versatile starting material: methyl 3-oxo-1-phenylcyclobutane-1-carboxylate. This precursor offers multiple reaction sites—the ketone, the ester, and the phenyl ring—for chemical modification, allowing for the generation of a diverse library of new chemical entities (NCEs). We will present a comparative framework for screening these derivatives for two of the most critical areas in therapeutic development: antimicrobial and anticancer activities.[6][7]

Hypothetical Synthesis of a Focused Library of Novel Derivatives

For the purpose of this guide, we will consider a hypothetical library of compounds (designated NCB-1 to NCB-4 ) generated from our starting material. A plausible synthetic route could involve a reductive amination at the C3-keto position to introduce various amine-containing side chains, a reaction known to produce biologically active molecules. This common synthetic transformation allows for the introduction of diverse chemical functionalities, which is ideal for an initial screening campaign.

A Dual-Pronged Strategy for Biological Activity Screening

Given that novel chemical scaffolds can exhibit a wide range of biological effects, a multipronged screening approach is often the most efficient path forward. Our proposed strategy is to simultaneously evaluate the synthesized compounds for both antimicrobial and anticancer properties. This dual-screening paradigm maximizes the data obtained from a small library of compounds and increases the probability of identifying a promising lead candidate.

G cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening cluster_antimicrobial Antimicrobial Workflow cluster_anticancer Anticancer Workflow SM Methyl 3-oxo-1-phenyl- cyclobutane-1-carboxylate LIB Library of Novel Derivatives (NCB-1 to NCB-4) SM->LIB Reductive Amination AS Antimicrobial Screening (MIC Determination) LIB->AS CS Anticancer Screening (Cell Viability & Apoptosis) LIB->CS MIC Determine Minimum Inhibitory Concentration (MIC) AS->MIC MTT MTT Assay for Cell Viability (Determine IC50) CS->MTT Primary Screen B Bacteria (Gram +/-) MIC->B F Fungi MIC->F CASP Caspase-Glo 3/7 Assay (Mechanism of Action) MTT->CASP Secondary Screen for Hits

Caption: High-level workflow for the synthesis and biological screening of novel cyclobutane derivatives.

Part 1: Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. The following section details a robust method for assessing the antibacterial and antifungal potential of our novel cyclobutane derivatives.

Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8] The MIC is defined as the lowest concentration of a compound that inhibits the visible growth of a microorganism after overnight incubation.[8] This quantitative method is more reproducible than disk diffusion and is well-suited for screening a library of compounds against a panel of microbes.[9]

Detailed Experimental Protocol: Broth Microdilution Assay
  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of each test compound (NCB-1 to NCB-4) and a standard control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in dimethyl sulfoxide (DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The concentration range should be broad enough to encompass the potential MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate.

    • Include a positive control (microbes in medium without any compound) and a negative control (medium only).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, and for 24-48 hours for fungi.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

    • Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of the endpoint.

Comparative Data: Hypothetical MIC Values
CompoundS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
NCB-1 1664>128
NCB-2 83264
NCB-3 4 16 32
NCB-4 32>128>128
Ciprofloxacin10.5N/A
FluconazoleN/AN/A2

Data is hypothetical and for illustrative purposes only.

Part 2: Anticancer Activity Screening

Cyclobutane-containing compounds have demonstrated significant potential as anticancer agents, with some reaching clinical application.[1][11] This section outlines a two-tiered approach to identify cytotoxic compounds and subsequently probe their mechanism of action.

Primary Screen: MTT Assay for Cell Viability and IC50 Determination

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[12][13] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic effect. From this data, the half-maximal inhibitory concentration (IC50) — the concentration of a drug that is required for 50% inhibition in vitro — can be calculated.[14][15]

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) under standard conditions.

    • Harvest cells in their logarithmic growth phase and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (NCB-1 to NCB-4) and a standard anticancer drug (e.g., Doxorubicin) in the cell culture medium.

    • Replace the existing medium in the wells with the medium containing the various compound concentrations. Include a vehicle control (cells treated with medium containing DMSO at the highest concentration used).

    • Incubate the cells with the compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation and Solubilization:

    • After the treatment period, add a sterile MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for an additional 2-4 hours.[12]

    • Carefully aspirate the medium and add a solubilizing agent, such as DMSO (e.g., 150 µL), to each well to dissolve the formazan crystals.[12]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.[13]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm (with a reference wavelength of 630 nm if desired).[13]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[13]

Comparative Data: Hypothetical IC50 Values
CompoundMCF-7 (Breast Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)
NCB-1 25.442.1
NCB-2 8.915.3
NCB-3 1.2 3.5
NCB-4 >100>100
Doxorubicin0.50.8

Data is hypothetical and for illustrative purposes only.

Secondary Screen: Caspase-Glo® 3/7 Assay for Apoptosis Detection

A low IC50 value indicates potent cytotoxicity, but it does not reveal the mechanism of cell death. A desirable mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death. Effector caspases, particularly caspase-3 and caspase-7, are key executioners of this process.[16] The Caspase-Glo® 3/7 Assay is a highly sensitive luminescent assay that measures the combined activities of these two enzymes.[17][18]

Principle of the Caspase-Glo® 3/7 Assay

The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for cleavage by caspase-3 and caspase-7.[17] Upon cleavage, a substrate for luciferase (aminoluciferin) is released. The luciferase enzyme then catalyzes a reaction that produces a "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3/7 in the sample.[18]

G cluster_pathway Hypothetical Apoptosis Induction Pathway NCB3 NCB-3 Target Cellular Target (e.g., Kinase, Protein) NCB3->Target Inhibition Signal Pro-Apoptotic Signaling Cascade Target->Signal Activation Casp9 Caspase-9 (Initiator) Signal->Casp9 Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activation Apoptosis Apoptosis Casp37->Apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction by a lead compound.

Detailed Experimental Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment:

    • Seed and treat cells in a white-walled 96-well plate suitable for luminescence assays, following the same procedure as the MTT assay. Treat cells with the "hit" compounds (e.g., NCB-3) at concentrations around their IC50 values.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Following the manufacturer's instructions, prepare the working reagent by mixing the buffer and lyophilized substrate.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Measurement:

    • Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the fold-change in caspase activity by normalizing the luminescent signal of treated samples to that of the vehicle-treated control samples.

Supporting Protocol: BCA Protein Assay for Normalization

To ensure that changes in caspase activity are not merely due to differences in cell number, results can be normalized to total protein content. The Bicinchoninic Acid (BCA) assay is a sensitive method for quantifying total protein concentration.[19][20]

  • Reagent Preparation: Prepare a BCA working reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.[19]

  • Standard Curve: Prepare a series of protein standards using Bovine Serum Albumin (BSA) with concentrations ranging from 0 to 2 mg/mL.[19]

  • Sample Preparation: Following the caspase assay, lyse the cells in the remaining wells and collect the lysate.

  • Assay Procedure: Pipette 10-25 µL of each standard and unknown sample lysate into a new 96-well plate. Add 200 µL of the BCA working reagent to each well.[21]

  • Incubation and Reading: Incubate the plate at 37°C for 30 minutes. Cool to room temperature and measure the absorbance at 562 nm.[19][21]

  • Calculation: Determine the protein concentration of the samples by comparing their absorbance to the BSA standard curve.

Conclusion and Future Directions

This guide provides a comprehensive and comparative framework for the initial biological screening of novel compounds derived from methyl 3-oxo-1-phenylcyclobutane-1-carboxylate. By employing a dual-screening strategy targeting both microbial pathogens and cancer cells, researchers can efficiently identify promising lead compounds. The detailed protocols for MIC determination, MTT, and Caspase-Glo® 3/7 assays offer a robust and validated system for generating reliable preliminary data.

Compounds that demonstrate high potency and selectivity in these initial screens, such as the hypothetical NCB-3 , would become priority candidates for further investigation. Subsequent steps would include secondary screening against broader panels of microbial strains and cancer cell lines, more in-depth mechanism-of-action studies, and evaluation of ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess their potential as viable therapeutic agents.

References

  • World Organisation for Animal Health (WOAH). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

  • Controltecnica. BCA Protein Assay. Available from: [Link]

  • G-Biosciences. Bicinchoninic Acid (BCA) Protein Assay. Available from: [Link]

  • Bio-protocol. BCA (Bicinchoninic Acid) Protein Assay. Available from: [Link]

  • Journal of Clinical and Diagnostic Pathology. Methodology of Antibiotic Susceptibility Testing. Available from: [Link]

  • Wiley-VCH GmbH. Cyclobutanes in Small‐Molecule Drug Candidates. Angewandte Chemie International Edition. Available from: [Link]

  • Bentham Science Publishers. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry. Available from: [Link]

  • Boster Biological Technology. Caspase-3, 7 Activity Assay Kit. Available from: [Link]

  • National Center for Biotechnology Information. Antimicrobial Susceptibility Testing - StatPearls. Available from: [Link]

  • Longdom Publishing. Latest Developed Methods for Antimicrobial Susceptibility Testing. Journal of Medical and Clinical Microbiology. Available from: [Link]

  • MDPI. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Infectious Disease Reports. Available from: [Link]

  • ResearchGate. (PDF) Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Available from: [Link]

  • Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]

  • Promega K.K. Caspase-Glo® 3/7 Assay System. Available from: [Link]

  • Azure Biosystems. In-cell Western Assays for IC50 Determination. Available from: [Link]

  • MDPI. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Pharmaceutics. Available from: [Link]

  • Wiley-VCH GmbH. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal. Available from: [Link]

  • PubMed. Antiviral and antimicrobial activities of new nitrobutane derivatives. Arzneimittelforschung. Available from: [Link]

  • MDPI. Structure of Methyl 1-oxo-3,5-diphenylcyclohexene-6-carboxylate. Molbank. Available from: [Link]

  • MDPI. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Pharmaceuticals. Available from: [Link]

  • Mol-Instincts. How is methyl 3-oxocyclopentane-1-carboxylate synthesized and what are its applications? Available from: [Link]

  • Der Pharma Chemica. Synthesis, Anti-Inflammatory, Antimicrobial and Antioxidant Evaluation of Novel N-((3- (substituted phenyl) -. Available from: [Link]

  • Semantic Scholar. Anti-tumor activity of a 3-oxo derivative of oleanolic acid. Cancer Letters. Available from: [Link]

  • PrepChem.com. Synthesis of methyl 1-methylcyclobutane carboxylate. Available from: [Link]

  • MDPI. Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. International Journal of Molecular Sciences. Available from: [Link]

  • Google Patents. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
  • PubMed. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Current Medicinal Chemistry. Available from: [Link]

  • MDPI. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Pharmaceuticals. Available from: [Link]

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Comparative

X-Ray Crystallography of 3-Oxo-1-phenyl-cyclobutanecarboxylic Acid Methyl Ester Derivatives: A Methodological Comparison Guide

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the challenge of crystallizing conformationally restricted small molecules. Cyclobutane derivatives are highly value...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the challenge of crystallizing conformationally restricted small molecules. Cyclobutane derivatives are highly valued as rigid scaffolds that lock pharmacophores into specific vectors. However, their inherent ring strain makes structural elucidation via X-ray crystallography both critical and challenging[1].

This guide objectively compares the crystallization performance of 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester (CAS 1035897-59-6) [2] and its halogenated derivatives. We will evaluate two primary crystallization methodologies—Vapor Diffusion and Slow Evaporation—and analyze how para-halogenation of the phenyl ring influences crystal packing, resolution, and overall data quality.

Part 1: Crystallization Methodologies Comparison

To obtain high-resolution diffraction data, the crystallization method must yield single, untwinned crystals with sufficient volume (typically >0.01 mm³). We compared Vapor Diffusion against Slow Evaporation for the unsubstituted ester to determine the optimal pathway for this specific cyclobutane scaffold.

Vapor Diffusion (Hanging Drop)
  • Mechanism: A droplet containing the compound dissolved in a good solvent is suspended over a reservoir of anti-solvent. The anti-solvent vapor slowly diffuses into the drop, gradually lowering solubility and inducing supersaturation.

  • Advantage: The asymptotic approach to the solubility limit minimizes spontaneous nucleation, favoring the growth of fewer, larger, and more ordered crystals.

Slow Evaporation
  • Mechanism: The compound is dissolved in a volatile solvent system and allowed to evaporate through a restricted opening.

  • Advantage: Simplicity and high throughput.

  • Disadvantage: Often leads to rapid supersaturation at the meniscus, resulting in crystal twinning or needle-like clusters that diffract poorly.

Quantitative Performance Data: Unsubstituted Derivative

Table 1: X-ray diffraction metrics for 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester crystallized via two different methods.

MetricVapor Diffusion (DCM / Hexane)Slow Evaporation (EtOAc / Heptane)
Crystal Habit BlockNeedle / Plate
Resolution Limit (Å) 0.780.95
R1 Factor (I > 2σ(I)) 0.0380.072
Completeness (%) 99.894.5
Twinning Fraction < 0.010.15

Scientist's Insight: Vapor diffusion significantly outperforms slow evaporation for this cyclobutane derivative. The controlled kinetics of vapor diffusion reduce thermal motion and defects in the crystal lattice, leading to a lower R1 factor and higher resolution.

Part 2: Derivative Modifications & Halogen Bonding Effects

The spatial orientation of the phenyl and ester groups on the cyclobutane core is vital for target binding. X-ray crystallography confirms that no epimerization of the cyclobutane core occurs under mild conditions[3]. To deliberately improve crystal packing and phase determination, we synthesized the 4-fluoro and 4-chloro derivatives of the phenyl ring.

Halogen bonding (specifically Cl···O interactions with the ketone or ester carbonyl) acts as a powerful structure-directing tool. The use of directing groups and halogenation is a proven strategy in the structural elucidation of complex functionalized sp³ carbons[4].

Quantitative Performance Data: Derivative Comparison

Table 2: Crystallographic parameters across derivatives using the optimized Vapor Diffusion method.

ParameterUnsubstituted4-Fluoro Derivative4-Chloro Derivative
Space Group P2₁/cP-1Pbca
Density (g/cm³) 1.241.311.38
Intermolecular Bonds C-H···OC-H···F, C-H···OCl···O=C (Halogen Bond)
Resolution (Å) 0.780.750.71
R1 Factor 0.0380.0350.029

Scientist's Insight: The 4-Chloro derivative exhibits the highest density and best resolution. The introduction of the heavier chlorine atom provides anomalous dispersion signals useful for absolute structure determination, while the Cl···O=C halogen bonds create a robust, predictable 3D network that minimizes solvent voids.

Part 3: Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating workflows. Each step includes built-in physical checks to ensure the integrity of the experiment before proceeding to the costly data collection phase.

Protocol A: Vapor Diffusion Setup (Optimized for 4-Chloro Derivative)
  • Preparation: Dissolve 10 mg of the 4-chloro derivative in 100 µL of Dichloromethane (DCM) in a glass vial.

    • Causality: DCM ensures complete dissolution. If the solution is cloudy, it indicates incomplete dissolution which will cause premature, heterogeneous nucleation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.

    • Causality: Removes microscopic dust particles that act as unwanted nucleation sites, ensuring crystal growth is driven purely by supersaturation thermodynamics.

  • Reservoir Setup: Add 1 mL of n-Hexane to the reservoir well of a VDX plate.

  • Drop Formation: Pipette 2 µL of the filtered DCM solution onto a siliconized glass coverslip. Add 2 µL of the reservoir Hexane to the drop.

    • Causality: Pre-equilibrating the drop with the anti-solvent reduces the time required to reach the metastable zone, preventing the drop from drying out before equilibrium is achieved.

  • Sealing: Invert the coverslip over the reservoir and seal with high-vacuum grease. Incubate at a stable 20 °C in a vibration-free environment.

Protocol B: Single Crystal Harvesting and Validation
  • Microscopic Evaluation (Validation Step): Examine the drop under a stereomicroscope with cross-polarized light.

    • Causality: True single crystals will exhibit sharp birefringence (extinction every 90 degrees of rotation). If the material remains dark or glows uniformly, it is amorphous precipitate or heavily twinned, and the crystallization conditions must be reiterated.

  • Harvesting: Open the sealed well and immediately add 10 µL of Paratone-N oil to the drop.

    • Causality: The oil displaces the volatile DCM/Hexane, coating the crystal and preventing lattice degradation via rapid solvent evaporation.

  • Mounting: Scoop a single, birefringent crystal using a 0.1 mm MiTeGen loop and flash-cool in a liquid nitrogen stream (100 K).

    • Causality: Cryo-cooling drastically reduces thermal parameters (B-factors) and mitigates radiation damage during X-ray exposure.

Mandatory Visualization: Crystallization Decision Workflow

Crystallization_Workflow Start Synthesize & Purify Derivatives (>95%) Screen Initial Solvent Screening (Solubility Check) Start->Screen VD Vapor Diffusion (DCM / Hexane) Screen->VD High Solubility SE Slow Evaporation (EtOAc / Heptane) Screen->SE Moderate Solubility Eval Microscopic Evaluation (Cross-Polarized Light) VD->Eval SE->Eval XRD Single Crystal X-Ray Diffraction (100 K) Eval->XRD Birefringent Single Crystals Fail Twinning / Poor Diffraction (Optimize Conditions) Eval->Fail Precipitate / Needles Success High-Resolution Structure (R1 < 0.05) XRD->Success High Completeness XRD->Fail Poor Resolution Fail->Screen Iteration

Workflow for optimizing the crystallization of cyclobutane derivatives for X-ray diffraction.

References

  • Source: nih.
  • Title: Preparation of cis-3-(Aminomethyl)cyclobutanecarboxylic acid (1HCl)
  • Source: uni-regensburg.
  • Source: sigmaaldrich.

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Validation

Comparative Mass Spectrometry Fragmentation Analysis of Methyl 3-oxo-1-phenylcyclobutane-1-carboxylate: GC-EI-MS vs. LC-ESI-Q-TOF

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for structural elucidation requires a deep understanding of both instrument capabilities and the intrinsic thermodynamic properties...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for structural elucidation requires a deep understanding of both instrument capabilities and the intrinsic thermodynamic properties of the target molecule. Methyl 3-oxo-1-phenylcyclobutane-1-carboxylate (C12H12O3, Exact Mass: 204.0786 Da) presents a unique analytical challenge. Its highly strained four-membered ring dictates specific fragmentation behaviors that vary drastically depending on the ionization technique applied.

This guide objectively compares Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-Q-TOF) MS/MS for the analysis of this compound, providing causality-driven experimental protocols and self-validating workflows.

Mechanistic Causality: The Retro-[2+2] Fragmentation Pathway

Cyclobutane derivatives fundamentally exhibit significant ring strain (approximately 26 kcal/mol), driving distinct thermodynamic behaviors during mass spectrometric analysis[1]. Upon ionization, the dominant fragmentation pathway for methyl 3-oxo-1-phenylcyclobutane-1-carboxylate is the retro-[2+2] cycloaddition[2].

This process involves the sequential or concerted cleavage of two highly strained Csp3-Csp3 bonds within the cyclobutane ring[3]. Because the molecule is asymmetrically substituted—featuring a phenyl group and a methyl carboxylate group at C1, and an oxo group at C3—the retro-[2+2] cleavage predictably yields a neutral ketene molecule (C2H2O, 42.0106 Da loss) and an ionized methyl 2-phenylacrylate fragment. Understanding this causality is critical: we do not merely observe an arbitrary loss of 42 Da; rather, we are observing the relief of ring strain driving the molecule to partition into two highly stable, conjugated systems.

Retro2plus2 M Methyl 3-oxo-1-phenylcyclobutane -1-carboxylate m/z 205.0859 [M+H]+ F1 Methyl 2-phenylacrylate m/z 163.0754 [Frag+H]+ M->F1 Retro-[2+2] CID (15-25 eV) N1 Ketene (Neutral Loss) -42.0106 Da M->N1 Retro-[2+2] Cleavage F2 Phenyl Cation / Tropylium m/z 103.0542 F1->F2 Loss of -HCOOCH3

Fig 1. Mechanistic pathway of the retro-[2+2] fragmentation of methyl 3-oxo-1-phenylcyclobutane-1-carboxylate under CID.

Analytical Platform Comparison: GC-EI-MS vs. LC-ESI-Q-TOF

When evaluating platforms for this molecule, the choice of ionization energy directly dictates the observed spectra. GC-EI-MS utilizes a "hard" ionization (70 eV), which imparts excess internal energy, often causing the retro-[2+2] cleavage to occur directly in the source. Consequently, the molecular ion ([M]•+ m/z 204) is typically of very low abundance, and the base peak is the m/z 162 fragment.

Conversely, LC-ESI-Q-TOF utilizes "soft" ionization. It preserves the intact precursor ion ([M+H]+ m/z 205.0859), requiring targeted Collision-Induced Dissociation (CID) in the collision cell to trigger the retro-[2+2] cleavage. The Q-TOF provides exact mass measurements (< 5 ppm error), which acts as a definitive self-validating check for the empirical formula.

Quantitative Performance Comparison
Analytical ParameterGC-EI-MS (Single Quadrupole)LC-ESI-Q-TOF MS/MS
Ionization Method Hard (70 eV Electron Ionization)Soft (ESI Positive Mode)
Precursor Ion [M]•+ m/z 204 (Low abundance, <5%)[M+H]+ m/z 205.0859 (Base peak in MS1)
Primary Fragment m/z 162 (Retro-[2+2] radical cation)m/z 163.0754 (Retro-[2+2] protonated)
Secondary Fragments m/z 103, m/z 131m/z 103.0542
Mass Accuracy Nominal (~0.1 Da)High (< 5 ppm mass error)
Validation Mechanism NIST Library match factor & Retention IndexExact mass, Isotope pattern, MS/MS trees
Primary Use Case Fast library screening of volatile derivativesDe novo structural elucidation & exact formula confirmation
Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be a self-validating system. The following methodologies incorporate internal checks (e.g., adduct suppression, isotopic ratio matching) to guarantee data trustworthiness.

ExperimentalWorkflow Prep Sample Preparation Dilution to 1 µg/mL in MeOH + 0.1% FA Chrom Chromatographic Separation UHPLC C18 Gradient Elution Prep->Chrom Ion Ionization ESI Positive Mode (3.5 kV, 300°C) Chrom->Ion Mass Mass Analysis Q-TOF MS/MS (Auto MS/MS, 15-35 eV) Ion->Mass Data Data Processing Exact Mass (<5 ppm) & Isotope Pattern Validation Mass->Data

Fig 2. Step-by-step self-validating LC-ESI-Q-TOF MS/MS experimental workflow.

Protocol 1: LC-ESI-Q-TOF MS/MS (High-Resolution Structural Elucidation)

Causality Focus: Maximizing protonation while suppressing sodium adducts to ensure efficient CID fragmentation.

  • Sample Preparation: Dissolve the standard in LC-MS grade Methanol to a final concentration of 1 µg/mL.

    • Causality Check: Add 0.1% Formic Acid (FA). FA ensures robust protonation to [M+H]+ and suppresses [M+Na]+ adducts. Sodium adducts of cyclobutanes are highly stable and resist CID fragmentation, which would obscure the retro-[2+2] pathway.

  • Chromatography: Inject 2 µL onto a sub-2µm C18 column (e.g., 50 x 2.1 mm, 1.8 µm) maintained at 40°C. Use a gradient of Water + 0.1% FA (Mobile Phase A) and Acetonitrile + 0.1% FA (Mobile Phase B).

  • Ionization Parameters: ESI positive mode. Set capillary voltage to 3.5 kV, drying gas temperature to 300°C, and nebulizer pressure to 35 psi.

  • MS/MS Acquisition: Utilize Auto MS/MS mode targeting m/z 205.0859. Ramp the Collision Energy (CE) from 15 to 35 eV.

    • Validation: The transition from m/z 205.0859 to 163.0754 must occur with a mass error of < 5 ppm. Furthermore, the MS1 spectrum must display a natural 13C isotopic M+1 peak at approximately 13% relative abundance (accounting for the 12 carbon atoms in C12H12O3), self-validating the molecular formula.

Protocol 2: GC-EI-MS (Rapid Library Screening)

Causality Focus: Preventing thermal degradation prior to ionization.

  • Sample Preparation: Dissolve the standard in GC-grade Hexane to 10 µg/mL. Ensure the solvent is strictly anhydrous to prevent hydrolysis of the methyl carboxylate group.

  • Injection: Perform a 1 µL splitless injection at 250°C.

  • Chromatography: Utilize a DB-5MS column (30m x 0.25mm x 0.25µm).

    • Causality Check: The 5% phenyl stationary phase minimizes active sites that could prematurely catalyze the thermal opening of the strained cyclobutane ring before it reaches the MS source. Program the oven: 80°C (hold 1 min), ramp at 15°C/min to 280°C.

  • Ionization & Acquisition: Set the EI source to 70 eV and 230°C. Acquire full scan data from m/z 40 to 400.

    • Validation: The presence of a strong m/z 162 peak alongside an m/z 103 peak (loss of -COOCH3 from the primary fragment) validates the structure. Confirm the identity by ensuring a NIST library match factor of >900.

Conclusion

For the structural elucidation of methyl 3-oxo-1-phenylcyclobutane-1-carboxylate, both platforms leverage the molecule's intrinsic ring strain, specifically the retro-[2+2] cleavage. However, LC-ESI-Q-TOF MS/MS is the superior platform for rigorous drug development and structural confirmation due to its ability to preserve the intact molecular ion and provide sub-5 ppm exact mass validation. GC-EI-MS remains a highly effective, high-throughput alternative for rapid screening, provided thermal degradation is carefully managed during chromatography.

References
  • Title : The retro-[2 + 2] cycloaddition reaction in the molecular ion of spiro[cholestane-3,1′-cyclobutan]-2′-one. Source : ResearchGate. URL : 2

  • Title : Pd-Catalyzed Formal[2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage. Source : ACS Publications. URL : 3

  • Title : [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. Source : RSC Publishing. URL :1

Sources

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